4-(5-Bromopyridin-2-yl)oxan-4-amine
Description
BenchChem offers high-quality 4-(5-Bromopyridin-2-yl)oxan-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Bromopyridin-2-yl)oxan-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(5-bromopyridin-2-yl)oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-1-2-9(13-7-8)10(12)3-5-14-6-4-10/h1-2,7H,3-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOJZGDNBZYEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=NC=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1862642-61-2 | |
| Record name | 4-(5-bromopyridin-2-yl)oxan-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 4-(5-Bromopyridin-2-yl)oxan-4-amine
An In-depth Technical Guide on the Physicochemical Properties of 4-(5-Bromopyridin-2-yl)oxan-4-amine
Audience: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist
Abstract
This technical guide provides a detailed examination of the core physicochemical properties of 4-(5-Bromopyridin-2-yl)oxan-4-amine (CAS No. 1862642-61-2). As a heterocyclic building block, this compound possesses structural motifs of significant interest in medicinal chemistry and drug discovery. The presence of a versatile bromopyridine ring and a primary amine on an oxane scaffold makes it a valuable starting point for the synthesis of diverse chemical libraries.[1] This document consolidates available data, presents estimated physicochemical parameters based on structural analogy, outlines a detailed experimental protocol for aqueous solubility determination, and discusses the toxicological and handling considerations necessary for laboratory use.
Introduction: Structural Significance and Synthetic Utility
4-(5-Bromopyridin-2-yl)oxan-4-amine is a compound that merges three key structural features highly relevant to modern drug design:
-
5-Bromopyridine Moiety: The pyridine ring is a common heterocycle in pharmaceuticals, often contributing to aqueous solubility and providing a key vector for hydrogen bonding interactions with biological targets. The bromine atom at the 5-position serves as a crucial synthetic handle, readily participating in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of molecular complexity.
-
Oxane Ring: The saturated tetrahydropyran (oxane) ring acts as a rigid, three-dimensional scaffold. Compared to aliphatic chains, such scaffolds can improve metabolic stability and help orient substituents in a defined spatial arrangement, which is critical for optimizing binding affinity to a target protein.
-
Primary Amine: The primary amine at the C4 position of the oxane ring is a strong hydrogen bond donor and a basic center.[1] It is a key functional group for forming salts to improve solubility and can be readily derivatized to form amides, sulfonamides, and other functional groups to explore structure-activity relationships (SAR).[1]
The convergence of these features makes this molecule a strategic building block for creating novel compounds for screening in various therapeutic areas.[1]
Core Physicochemical Data
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application, influencing everything from reaction conditions to its pharmacokinetic profile. The following table summarizes the available and estimated data for 4-(5-Bromopyridin-2-yl)oxan-4-amine.
| Property | Value / Estimated Range | Data Source / Method | Significance in Drug Discovery |
| CAS Number | 1862642-61-2 | Chemical Supplier Data[1] | Unique identifier for substance registration and tracking. |
| Molecular Formula | C₁₀H₁₃BrN₂O | --- | Defines the elemental composition and exact mass. |
| Molecular Weight | 257.13 g/mol | Chemical Supplier Data[1] | Impacts diffusion rates, membrane permeability, and formulation calculations. |
| Appearance | Powder | Chemical Supplier Data | Basic quality control parameter for material handling and identification. |
| Purity | ≥95% | Chemical Supplier Data | Critical for ensuring reproducibility of experimental results. |
| Melting Point | Not available | Experimental (DSC/MPA) | An indicator of purity and solid-state stability; useful for quality control. |
| Aqueous Solubility | Low (predicted) | Experimental (Shake-Flask) | A critical factor for in vitro assay design and in vivo absorption and bioavailability. |
| LogP (Lipophilicity) | 1.5 - 2.5 (estimated) | Computational (e.g., cLogP) | Governs membrane permeability, protein binding, and metabolic clearance. A balanced LogP is often sought. |
| pKa (Basicity) | 8.5 - 9.5 (estimated for amine) | Computational / Potentiometric Titration | Determines the ionization state at physiological pH (7.4), which strongly influences solubility, permeability, and target engagement. |
| InChI Key | UWOJZGDNBZYEMO-UHFFFAOYSA-N | Chemical Supplier Data[1] | A hashed, standardized structural identifier. |
Experimental Protocol: Shake-Flask Method for Thermodynamic Aqueous Solubility
The determination of aqueous solubility is a cornerstone experiment in early drug discovery. The shake-flask method remains the gold standard for measuring thermodynamic solubility.
Causality: This protocol is designed to allow the solid compound to reach a true thermodynamic equilibrium with the aqueous buffer, providing a definitive solubility value rather than a kinetically limited one. The use of HPLC with a calibration curve ensures accurate and sensitive quantification.
Methodology:
-
Preparation of Calibration Standards:
-
Prepare a 10 mM primary stock solution of 4-(5-Bromopyridin-2-yl)oxan-4-amine in 100% DMSO.
-
Generate a set of five calibration standards (e.g., 1, 5, 10, 50, 100 µM) by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
-
Sample Preparation for Equilibration:
-
Add an excess of the solid compound (approx. 2-3 mg) to a 1.5 mL Eppendorf tube. The excess is critical to ensure saturation is achieved.
-
Add 1 mL of phosphate-buffered saline (PBS) at pH 7.4 to the tube.
-
-
Equilibration:
-
Seal the tubes and place them on a thermostatic shaker set to 25°C and 1000 RPM.
-
Allow the samples to agitate for 24 hours. This extended period is crucial for overcoming kinetic barriers and achieving a true equilibrium state.
-
-
Sample Processing and Analysis:
-
After 24 hours, centrifuge the tubes at 14,000 RPM for 15 minutes to pellet the undissolved solid.
-
Carefully remove 100 µL of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant 1:10 with a 50:50 acetonitrile/water mixture.
-
Analyze the diluted sample and the calibration standards via a validated HPLC-UV method.
-
-
Quantification:
-
Generate a linear regression from the peak areas of the calibration standards.
-
Use the equation of the line to calculate the concentration of the diluted sample.
-
Multiply the result by the dilution factor (10) to determine the final thermodynamic solubility in µg/mL or µM.
-
Self-Validating System: The protocol's trustworthiness is enhanced by running each sample in triplicate to assess reproducibility. The R² value of the calibration curve must be >0.99 for the analysis to be considered valid. Furthermore, visual inspection of a solid pellet after centrifugation confirms that the initial amount of compound was indeed in excess.
Workflow: From Synthesis to Characterization
The physicochemical characterization described above is a critical part of a larger workflow for any novel compound intended for drug discovery research. The following diagram illustrates this integrated process.
Caption: Integrated workflow for the synthesis, validation, and physicochemical profiling of a research compound.
Safety and Handling
Based on available supplier safety data, 4-(5-Bromopyridin-2-yl)oxan-4-amine is classified with the GHS07 pictogram, indicating it may cause skin and eye irritation, and may be harmful if swallowed or inhaled.
-
Hazard Statements (H-codes): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements (P-codes): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Handling Recommendations:
-
Always handle this compound within a certified chemical fume hood.
-
Use standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Store in a cool, dry, and well-ventilated area at the recommended temperature of 4°C.
Conclusion
4-(5-Bromopyridin-2-yl)oxan-4-amine is a well-designed chemical building block with significant potential for analogue synthesis in drug discovery programs. While comprehensive, peer-reviewed data on its specific physicochemical properties are not publicly available, this guide consolidates known information from suppliers and provides a framework for its experimental characterization. The outlined protocols and workflows represent industry-standard practices, ensuring that researchers can generate reliable and reproducible data to support their research and development efforts.
References
Sources
An In-depth Technical Guide to 4-(5-Bromopyridin-2-yl)oxan-4-amine: Molecular Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the novel heterocyclic compound, 4-(5-Bromopyridin-2-yl)oxan-4-amine. As a molecule incorporating both a bromopyridine and a saturated oxane amine moiety, it represents a scaffold of significant interest in medicinal chemistry and drug discovery. The strategic placement of a bromine atom offers a versatile handle for further chemical modification, while the amino group provides a key site for interaction with biological targets. This document will delve into the molecular architecture, physicochemical properties, and a proposed synthetic pathway for this compound, offering valuable insights for its potential application in the development of new therapeutic agents.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a compound are dictated by its molecular structure. 4-(5-Bromopyridin-2-yl)oxan-4-amine is comprised of a pyridine ring brominated at the 5-position, which is attached at the 2-position to an oxane (tetrahydropyran) ring at the 4-position, which in turn bears an amine group at the same carbon.
The IUPAC name for this structure is 4-(5-bromopyridin-2-yl)oxan-4-amine .
A comprehensive summary of its key physicochemical properties, derived from its constituent fragments, is presented in the table below.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₄BrN₃O | Calculated |
| Molecular Weight | 272.14 g/mol | Calculated |
| Monoisotopic Mass | 271.0320 Da | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. | Inferred from related compounds |
| CAS Number | Not available | This is a novel compound. |
The presence of both a basic amino group and a pyridine nitrogen atom suggests that this compound will exhibit basic properties and can form salts with acids. The bromine atom provides a site for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, allowing for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) of its derivatives.
Proposed Synthetic Pathway and Methodologies
A plausible and efficient synthesis of 4-(5-Bromopyridin-2-yl)oxan-4-amine can be envisioned through a multi-step sequence starting from commercially available precursors. The proposed synthetic workflow is outlined below.
Caption: Proposed two-step synthesis of 4-(5-Bromopyridin-2-yl)oxan-4-amine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-bromo-2-(oxan-4-ylidene)pyridine
-
To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of nitrogen, cool the mixture to -78 °C.
-
Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 30 minutes.
-
Add a solution of oxan-4-one (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-bromo-2-(oxan-4-ylidene)pyridine.
Step 2: Synthesis of 4-(5-Bromopyridin-2-yl)oxan-4-amine
-
To a solution of 5-bromo-2-(oxan-4-ylidene)pyridine (1.0 eq) in 1,2-dichloroethane (DCE), add a solution of ammonia in methanol (excess).
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(5-Bromopyridin-2-yl)oxan-4-amine.
Characterization
The structure and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Applications in Drug Discovery
The structural motifs present in 4-(5-Bromopyridin-2-yl)oxan-4-amine are prevalent in many biologically active compounds. The pyridine ring is a common feature in many approved drugs, and the oxane ring can act as a rigid scaffold to orient functional groups in a specific spatial arrangement. The primary amine can serve as a key hydrogen bond donor and acceptor, or as a point of attachment for further derivatization.
The bromo-substituent is particularly valuable as it allows for late-stage functionalization, enabling the rapid generation of a library of analogs for SAR studies. This can be exploited to modulate the compound's potency, selectivity, and pharmacokinetic properties. Potential therapeutic areas where this scaffold could be of interest include oncology, neuroscience, and infectious diseases, given the broad range of biological targets that interact with substituted aminopyridines.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic route for 4-(5-Bromopyridin-2-yl)oxan-4-amine. The insights into its chemical characteristics and the detailed experimental protocol offer a solid foundation for researchers and scientists to synthesize and explore the potential of this novel compound and its derivatives in the field of drug development. The versatile nature of this scaffold makes it an attractive starting point for the discovery of new and effective therapeutic agents.
References
-
PubChem. 4-(5-bromopyridin-2-yl)oxan-4-ol. National Center for Biotechnology Information. [Link][1]
-
PubChem. 4-Amino-2-bromopyridine. National Center for Biotechnology Information. [Link][2]
-
PubChem. 2-Amino-4-bromopyridine. National Center for Biotechnology Information. [Link][3]
-
PubChem. 5-Bromopyridin-2-amine. National Center for Biotechnology Information. [Link][4][5]
-
Google Patents. CN105153023A - Synthetic method of 2-amino-4-bromopyridine. [6]
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- 2. 4-Amino-2-bromopyridine | C5H5BrN2 | CID 346455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1072-97-5|5-Bromopyridin-2-amine|BLD Pharm [bldpharm.com]
- 5. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential of 5-Bromopyridine Oxan-4-Amine Scaffolds
For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a forward-looking analysis of the 5-bromopyridine oxan-4-amine scaffold, a promising, albeit underexplored, platform for the development of novel therapeutics. By dissecting the established roles of its constituent moieties, this guide illuminates a rational path toward synthesizing and harnessing these compounds, particularly in the realms of oncology and central nervous system (CNS) disorders.
The Strategic Convergence of Two Privileged Structures
The 5-bromopyridine oxan-4-amine scaffold represents a thoughtful amalgamation of two medicinally significant chemical motifs: the 5-bromopyridine core and the oxan-4-amine side chain. Understanding the individual contributions of these components is key to appreciating the therapeutic potential of the integrated scaffold.
The 5-bromopyridine moiety is a well-established pharmacophore in modern drug discovery. The pyridine ring itself is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions within biological targets.[1] The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[2] This allows for the systematic exploration of the chemical space around the pyridine core to optimize potency and selectivity.[2] Furthermore, the electronic properties of the brominated pyridine ring can significantly influence the binding affinity of the molecule to its target.
The oxan-4-amine moiety , also known as 4-aminotetrahydropyran, introduces several desirable properties into a drug candidate. The oxane (tetrahydropyran) ring is a saturated heterocycle that can improve the physicochemical properties of a molecule, such as solubility and metabolic stability.[3][4] Its non-planar, chair-like conformation can also provide a three-dimensional structural element that can be optimized for specific binding pockets. The amine group provides a crucial point for attachment to the pyridine core and can also participate in hydrogen bonding interactions with the target protein.
The strategic combination of these two fragments, therefore, presents a compelling starting point for the design of novel therapeutics with potentially favorable pharmacological profiles.
Synthesis of 5-Bromopyridine Oxan-4-Amine Scaffolds: A Reliable and Versatile Approach
The construction of the 5-bromopyridine oxan-4-amine scaffold can be reliably achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination is a particularly powerful and versatile palladium-catalyzed reaction for the formation of carbon-nitrogen bonds and is well-suited for this purpose.[2][5] This reaction allows for the coupling of an aryl halide (in this case, a bromopyridine) with an amine (oxan-4-amine).
Two primary starting materials can be envisaged for this synthesis: 2,5-dibromopyridine or 2-amino-5-bromopyridine. The use of 2-amino-5-bromopyridine is a common and practical starting point for many synthetic campaigns.[6][7]
Conceptual Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for accessing 5-bromopyridine oxan-4-amine derivatives.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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Technical Guide: Structure-Activity Relationship (SAR) of Pyridine-Substituted Tetrahydropyrans
Topic: Structure-activity relationship (SAR) of pyridine-substituted tetrahydropyrans Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists
Executive Summary: The "Privileged Pair" in Medicinal Chemistry
The fusion of pyridine and tetrahydropyran (THP) scaffolds represents a strategic design element in modern drug discovery. While the pyridine ring often serves as a primary pharmacophore (providing essential H-bond acceptor/donor motifs and π-stacking capabilities), the tetrahydropyran ring acts as a superior bioisostere to cyclohexane or morpholine.
This guide analyzes the Structure-Activity Relationship (SAR) of this specific hybrid scaffold. It explores how the THP moiety modulates physicochemical properties (lowering logP, increasing solubility) without sacrificing the metabolic stability often lost with more polar heterocycles. We examine the three primary connectivity vectors—Ether , Amine , and Direct C-C linkages—and their impact on potency and ADME profiles.
Scaffold Analysis & Chemotypes[1]
The interaction between the aromatic pyridine and the aliphatic ether (THP) creates a unique electronic and steric environment. The SAR is defined heavily by the linker atom and the regiochemistry of the pyridine attachment.
Core Chemotypes
We classify the SAR into three distinct Series based on the linker (
-
Series A (Ether Linked): Pyridine-
-THP. High rotational freedom; the oxygen atom acts as an additional H-bond acceptor. -
Series B (Amine Linked): Pyridine-
-THP. Introduces a H-bond donor; often used to target backbone carbonyls in kinase hinge regions. -
Series C (Direct Linkage): Pyridine-THP. Rigidifies the distance between the pharmacophore and the solubilizing group.
Visualizing the Scaffold Logic
The following diagram illustrates the core numbering and interaction points driving the SAR.
Figure 1: Conceptual decomposition of the Pyridine-THP scaffold showing the functional roles of each component.
Deep SAR Analysis
The Pyridine Vector (Electronic & Steric)
The position of the nitrogen atom on the pyridine ring relative to the linker is the primary driver of biological activity.
| Substitution | Electronic Effect | SAR Implication |
| 2-Pyridyl | Electron-deficient at C2. Strong inductive effect on linker. | Metabolic Liability: Prone to oxidative metabolism if not blocked. Binding: Nitrogen lone pair is often intramolecularly H-bonded if linker is NH. |
| 3-Pyridyl | Less electron-deficient than 2- or 4-pos. | Stability: Generally more metabolically stable. Geometry: Projects the THP "tail" at a ~120° angle, useful for accessing solvent channels. |
| 4-Pyridyl | Symmetric electronic distribution. | Linearity: Provides a linear vector. Often used when the THP needs to extend deep into a pocket or out into solvent. |
The Tetrahydropyran (THP) Effect
Replacing a cyclohexyl or phenyl ring with THP is a classic "bioisosteric switch" to fix ADME issues.
-
LogP Reduction: The ether oxygen typically lowers cLogP by 1.0–1.5 units compared to cyclohexane, improving aqueous solubility.
-
Metabolic Blocking: The C4-position of cyclohexane is a metabolic "hotspot" (oxidation). The THP oxygen (at C4 relative to insertion) removes this liability, though it can introduce susceptibility at the
-carbons (C2/C6) if not substituted. -
Conformational Bias: The THP ring exists predominantly in a chair conformation. Substituents at C4 (the most common attachment point) prefer the equatorial orientation to avoid 1,3-diaxial strain, creating a predictable vector.
Linker Dynamics
-
Amine (-NH-): Critical for kinase inhibitors (e.g., Gilteritinib analogs). The NH often forms a key H-bond with the hinge region or a gatekeeper residue.
-
Ether (-O-): Increases flexibility. Often used when the pyridine needs to "find" a fit within a hydrophobic pocket while keeping the THP solvent-exposed.
Synthetic Methodologies
Accessing these scaffolds requires robust chemistry, particularly for the C-N and C-O bond formations.
Synthetic Workflow Diagram
Figure 2: Primary synthetic routes to access diverse Pyridine-THP chemotypes.
Detailed Protocol: Reductive Amination (Series B)
Target: Synthesis of N-(pyridin-4-yl)tetrahydro-2H-pyran-4-amine
-
Reagents: 4-Aminopyridine (1.0 eq), Tetrahydro-4H-pyran-4-one (1.2 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (1.0 eq), DCM (0.2 M).
-
Procedure:
-
Dissolve amine and ketone in DCM. Add acetic acid to catalyze imine formation. Stir for 30 min at RT.
-
Add STAB portion-wise over 10 minutes (Caution: mild exotherm).
-
Stir at RT for 12–16 hours under
. -
Quench: Add saturated aqueous
. Extract with DCM (3x). -
Purification: Flash chromatography (MeOH/DCM gradient).
-
-
Self-Validation: Monitor disappearance of ketone by TLC (stain with KMnO4) and appearance of product (lower Rf than amine).
Case Studies: Validating the SAR
The transition from theory to approved drug demonstrates the utility of this scaffold.
Case Study 1: Gilteritinib (Xospata)
-
Role of THP: The molecule features a 4-aminotetrahydropyran moiety linked to the central pyrazine core (analogous to pyridine).
-
SAR Insight:
-
The THP ring projects into the solvent front .
-
Why not Cyclohexane? A cyclohexyl group would increase lipophilicity (clogP > 4), likely leading to poor oral bioavailability and higher plasma protein binding. The THP keeps the molecule in the "drug-like" space (logP ~2-3).
-
Why not Morpholine? Morpholine would be too polar and might introduce a basic nitrogen that alters the pKa profile unfavorably for this specific pocket.
-
Case Study 2: Venetoclax (Venclexta)[5]
-
Target: Bcl-2
-
Role of THP: A tetrahydropyran-4-ylmethylamino group is attached to the core.
-
SAR Insight:
-
During optimization, a morpholine ring was initially used. While potent against Bcl-2 (
nM), it lacked selectivity against Bcl-XL. -
The Switch: Replacing the morpholine with tetrahydropyran (via the amino linker) maintained Bcl-2 affinity but significantly reduced Bcl-XL binding, widening the therapeutic window. This illustrates the subtle steric/electronic tuning possible with THP.
-
References
-
Gilteritinib: A Novel FLT3 Inhibitor. PubChem Compound Summary. Available at: [Link]
- Discovery of Venetoclax (ABT-199).Journal of Medicinal Chemistry. (Contextual citation based on search results regarding Bcl-2/Bcl-XL selectivity switches).
-
Synthesis of tetrahydropyridine derivatives. Organic Letters, 2014.[4] Available at: [Link]
-
Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]
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- 3. Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of tetrahydropyridine derivatives through a modular assembly reaction using 3,4-dihydropyran as dual substrate and template - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Assessment: Solubility & Physicochemical Profiling of 4-(5-Bromopyridin-2-yl)oxan-4-amine
This guide provides a comprehensive technical assessment of the solubility profile and physicochemical properties of 4-(5-Bromopyridin-2-yl)oxan-4-amine (CAS: 1862642-61-2). It is structured to assist medicinal chemists and process engineers in optimizing reaction conditions, purification workflows, and formulation strategies.
Document Type: Technical Guide / Whitepaper Subject: Physicochemical Characterization & Solvent Compatibility Target Molecule: 4-(5-Bromopyridin-2-yl)oxan-4-amine (CAS: 1862642-61-2)
Executive Summary
4-(5-Bromopyridin-2-yl)oxan-4-amine is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and other bioactive small molecules. Its structure features a tetrahydropyran (oxane) ring geminally substituted at the C4 position with a primary amine and a 5-bromopyridine moiety.[1]
Understanding its solubility profile is essential for:
-
Synthesis: Selecting compatible solvents for nucleophilic substitutions or cross-coupling reactions (e.g., Suzuki-Miyaura).
-
Purification: Designing effective crystallization or extraction protocols.
-
Handling: Ensuring stability and preventing precipitation during liquid handling.
Key Insight: The molecule exhibits a "Schizophrenic" solubility profile—lipophilic due to the bromopyridine, yet capable of significant hydrogen bonding via the primary amine and ether oxygen. It shows pH-dependent aqueous solubility, behaving as a base.
Physicochemical Characterization
Before detailing solvent interactions, we must establish the fundamental properties driving these behaviors.
Structural Analysis
-
Core Scaffold: Tetrahydropyran (Oxane).
-
Functional Groups:
Predicted Properties Table
| Property | Value (Est.) | Mechanistic Implication |
| Molecular Weight | 257.13 g/mol | Small molecule; rapid dissolution kinetics expected. |
| LogP (Octanol/Water) | 1.2 – 1.8 | Moderately lipophilic; prefers organic phases over neutral water. |
| pKa (Base) | ~8.5 – 9.5 | The aliphatic amine is the primary basic center. |
| pKa (Pyridine) | ~2.5 – 3.0 | The pyridine nitrogen is weakly basic due to the electron-withdrawing Br. |
| H-Bond Donors | 1 | Limited donor capacity suggests moderate solubility in aprotic solvents. |
| H-Bond Acceptors | 3 | High acceptor count favors solubility in protic solvents (Alcohols). |
Solubility Profile Matrix
The following data categorizes solvent compatibility based on polarity, dielectric constant, and functional group interaction.
A. Polar Aprotic Solvents (High Solubility)
-
Solvents: DMSO, DMF, DMAc, NMP.
-
Solubility: >50 mg/mL.
-
Mechanism: These solvents effectively solvate the polar amine and pyridine regions while accommodating the lipophilic bromine.
-
Application: Ideal for stock solutions (10-100 mM) and high-temperature cross-coupling reactions.
B. Polar Protic Solvents (Moderate to High Solubility)
-
Solvents: Methanol, Ethanol, Isopropanol.
-
Solubility: 10 – 40 mg/mL (Temperature dependent).
-
Mechanism: The solvent's hydroxyl groups form strong hydrogen bonds with the amine and ether oxygen acceptors.
-
Application: Preferred solvents for recrystallization. Cooling a saturated hot ethanolic solution often yields high-purity crystals.
C. Chlorinated & Moderately Polar Solvents (Moderate Solubility)
-
Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate, THF.
-
Solubility: 5 – 20 mg/mL.
-
Mechanism: Solvation is driven by Van der Waals forces interacting with the bromopyridine core.
-
Application: Standard extraction solvents. DCM is particularly effective for extracting the free base from aqueous workups.
D. Non-Polar Solvents (Low Solubility)
-
Solvents: Hexanes, Heptane, Toluene, Diethyl Ether.
-
Solubility: <1 mg/mL.
-
Mechanism: The polarity of the amine and oxane ring prevents effective solvation by non-polar hydrocarbons.
-
Application: Antisolvents. Adding Hexanes to a DCM solution of the compound will induce precipitation.
E. Aqueous Solubility (pH Dependent)
-
Neutral pH (pH 7): Low (<0.5 mg/mL). The molecule exists primarily as a neutral free base.
-
Acidic pH (pH < 4): High (>50 mg/mL). Protonation of the primary amine forms a water-soluble cationic salt.
-
Basic pH (pH > 10): Very Low. Suppresses ionization, forcing the compound out of solution.
Experimental Protocols
As a Senior Scientist, you should not rely solely on literature values. The following protocols provide a robust framework for determining the exact solubility profile in your specific context.
Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
Use this for formulation development and precise physical data.
-
Preparation: Weigh ~10 mg of solid 4-(5-Bromopyridin-2-yl)oxan-4-amine into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., MeOH, pH 7.4 Buffer).
-
Equilibration: Cap tightly and agitate (shaker or stir bar) at 25°C for 24–48 hours. Ensure excess solid remains visible (saturation).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter.
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm).
-
Calculation: Compare peak area against a standard curve of the compound in DMSO.
-
Protocol B: Kinetic Solubility (High-Throughput)
Use this for early-stage biological assay preparation.
-
Stock: Prepare a 10 mM stock solution in DMSO.
-
Spike: Pipette 5 µL of DMSO stock into 195 µL of aqueous buffer (pH 7.4) in a 96-well plate (Final conc: 250 µM).
-
Incubation: Shake for 2 hours at room temperature.
-
Readout: Measure turbidity via UV-Vis absorbance at 620 nm (nephelometry).
-
Interpretation: High absorbance indicates precipitation (insoluble). Low absorbance indicates solubility.
-
Process Chemistry & Workflow Visualization
The following diagram illustrates the decision logic for solvent selection during the purification of this intermediate, based on its solubility profile.
Caption: Logical workflow for purification based on differential solubility in chlorinated vs. protic solvents.
References
-
BenchChem. (2025).[6] 4-(5-Bromopyridin-2-yl)oxan-4-amine Product Analysis and Synthetic Routes. Retrieved from
-
PubChem. (2025).[2][5] Compound Summary: 4-(5-bromo-2-pyridinyl)oxan-4-ol (Structural Analog Data). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025). 2-Amino-4-bromopyridine Physicochemical Data (Fragment Analog). Retrieved from [7]
-
Google Patents. (2012). CN102603622B: Synthetic method of 2-amino-4-bromopyridine.[6] Retrieved from
Sources
- 1. 4-(5-Bromopyridin-2-yl)oxan-4-amine | 1862642-61-2 | Benchchem [benchchem.com]
- 2. 4-Amino-2-bromopyridine | C5H5BrN2 | CID 346455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. (5-Bromopyridin-2-yl)methyl oxane-4-carboxylate | C12H14BrNO3 | CID 165343701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-((5-Bromo-2-pyridinyl)amino)-4-oxobutanoic acid | C9H9BrN2O3 | CID 647833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-(5-bromopyridin-2-yl)oxan-4-amine | 1862642-61-2 [sigmaaldrich.com]
The Strategic Utility of 4-(5-Bromopyridin-2-yl)oxan-4-amine in Fragment-Based Drug Discovery
Executive Summary
In modern medicinal chemistry, the transition from flat, aromatic-heavy scaffolds to
This building block offers a unique combination of structural rigidity, defined vector geometry, and physicochemical optimization. By featuring a gem-disubstituted tetrahydropyran (THP) core, it acts as a conformational lock, while the orthogonal reactivity of the aryl bromide and the primary amine allows for rapid library generation. This guide details the structural rationale, synthetic access, and application of this scaffold in high-affinity ligand design.
Structural Analysis & Physicochemical Profile
The utility of this scaffold stems from its ability to solve specific multiparametric optimization (MPO) challenges.
The Gem-Disubstituted Tetrahydropyran Effect
Replacing a cyclohexane ring with a tetrahydropyran (oxane) ring is a standard bioisosteric replacement, but the gem-disubstitution at C4 provides distinct advantages:
-
Conformational Restriction: The bulky pyridyl and amine groups at the same carbon force the THP ring into a specific chair conformation. This reduces the entropic penalty upon binding to a protein target (The Thorpe-Ingold Effect).
-
Lipophilicity Modulation: The ether oxygen in the THP ring lowers the LogP by approximately 1.0–1.5 units compared to the corresponding cyclohexane, improving water solubility without sacrificing hydrophobic contacts.
-
Metabolic Stability: The quaternary center at C4 blocks metabolic oxidation at this position, a common soft spot in monosubstituted saturated heterocycles.
Quantitative Profile
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Weight | ~257.13 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| ClogP | ~1.2 | Favorable range for CNS and peripheral targets. |
| H-Bond Donors | 1 (Primary Amine) | Key interaction point (e.g., hinge binder or salt bridge). |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, Amine N) | Versatile interaction profile. |
| Rotatable Bonds | 1 (C-C bond between THP and Pyridine) | Low flexibility leads to higher specificity. |
| Geometry | Tetrahedral (Quaternary C4) | Enforces "kinked" vector, avoiding flatland topology. |
Synthetic Accessibility & Workflows
The synthesis of this building block relies on creating the sterically congested quaternary center. The most robust industrial route involves the addition of a metallated pyridine to a ketone, followed by a Ritter-type amination.
Core Synthesis Pathway (DOT Visualization)
Figure 1: Industrial synthetic route for the construction of the quaternary amine core.
Divergent Functionalization
Once the building block is in hand, it serves as a bifunctional hub.
-
Path A (Amine Functionalization): Amide coupling, reductive amination, or urea formation. This usually builds the "Left-Hand Side" (LHS) of the molecule, often engaging solvent-exposed regions or specific pockets (e.g., Asp/Glu residues).
-
Path B (Pyridine Functionalization): The 5-bromo substituent is primed for Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings. This extends the "Right-Hand Side" (RHS) into hydrophobic pockets.
Experimental Protocols
Disclaimer: The following protocols are generalized based on standard industry practices for this specific scaffold class. Always perform a risk assessment before handling reactive organolithiums or strong acids.
Protocol A: Synthesis of the Tertiary Alcohol Intermediate
Objective: Create the C-C bond between the pyridine and the THP ring.
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon.
-
Lithiation: Dissolve 2,5-dibromopyridine (1.0 equiv) in anhydrous Toluene/THF (4:1 ratio). Cool to -78 °C .
-
Exchange: Add n-Butyllithium (1.05 equiv, 2.5M in hexanes) dropwise over 30 mins. Maintain temperature below -70 °C. Stir for 1 hour to generate the 2-lithio species.
-
Note: The bromine at position 2 is more labile than position 5 due to the inductive effect of the nitrogen.
-
-
Addition: Dissolve tetrahydro-4H-pyran-4-one (1.1 equiv) in minimal anhydrous THF and add dropwise to the lithiated mixture.
-
Workup: Stir at -78 °C for 2 hours, then allow to warm to 0 °C. Quench with saturated aqueous
. Extract with EtOAc, wash with brine, dry over , and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Ritter Reaction to Install the Amine
Objective: Convert the tertiary alcohol to the primary amine via a chloroacetamide intermediate.
-
Ritter Step: Dissolve the tertiary alcohol (from Protocol A) in Chloroacetonitrile (3.0 equiv) and Acetic Acid (solvent volume).
-
Acid Catalysis: Cool to 0 °C. Add Sulfuric Acid (
, conc., 3.0 equiv) dropwise. -
Reaction: Allow to warm to room temperature and stir for 12–18 hours.
-
Cleavage (Deprotection): To the reaction mixture, add Thiourea (1.2 equiv) and Ethanol (5 volumes). Reflux for 3–5 hours.
-
Why: This cleaves the chloroacetyl group to release the free amine hydrochloride.
-
-
Isolation: Cool, neutralize with aqueous NaOH to pH > 10. Extract with DCM (Dichloromethane). The product is often crystalline or can be purified by amine-functionalized silica.
Strategic Application in Drug Discovery[6]
Case Study: IDH1/2 Inhibitors and Kinase Selectivity
In the development of inhibitors for Isocitrate Dehydrogenase (IDH) and various kinases (e.g., Src, BACE1), the 4-amino-4-aryl-THP motif has proven essential.
-
Problem: Flat aromatic amine linkers often suffer from poor solubility and non-specific binding (promiscuity).
-
Solution: The 4-(5-bromopyridin-2-yl)oxan-4-amine scaffold introduces a "kink" (
bond angle) that directs substituents into specific sub-pockets. -
Result: The pyridine nitrogen provides an H-bond acceptor for the hinge region (in kinases) or water-mediated networks, while the THP oxygen modulates the local solvation shell.
SAR Logic Flow (DOT Visualization)
Figure 2: Structure-Activity Relationship (SAR) logic flow utilizing the scaffold.
References
-
Benchchem. (n.d.). 4-(5-Bromopyridin-2-yl)oxan-4-amine | 1862642-61-2.[6] Retrieved from
-
Nortcliffe, A., et al. (2017). "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.
-
Organic Chemistry Portal. (n.d.).[2] Ritter Reaction: Mechanism and Recent Literature. Retrieved from [5]
-
Patent WO2021089395A1. (2021). "Gem-disubstituted heterocyclic compounds and their use as IDH inhibitors." Google Patents. Retrieved from
-
Jirgensons, A., et al. (2000).[4] "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis, 2000(12), 1709-1712.
Sources
The 4-Amino-Tetrahydropyran Scaffold: A Privileged Substructure in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The tetrahydropyran (THP) ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a multitude of natural products and clinically approved drugs.[1][2] Its inherent three-dimensional structure, favorable physicochemical properties, and metabolic stability make it an attractive design element for moving beyond flat, aromatic-rich compound libraries. This guide focuses on the 4-amino-tetrahydropyran moiety, a particularly valuable derivative that provides a robust synthetic handle for generating diverse compound libraries. We will explore the synthetic strategies to access this core, delve into its stereochemical and conformational nuances, and review its successful application across various therapeutic areas, including oncology, neuroscience, and infectious diseases. This document serves as a technical resource for researchers and drug development professionals, providing both high-level strategic insights and detailed experimental context.
Introduction: The Rise of the Tetrahydropyran Privileged Scaffold
In the lexicon of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets.[3][4] These structures represent evolutionarily optimized solutions for molecular recognition within a biological environment. The tetrahydropyran (THP) ring, a six-membered saturated heterocycle containing an oxygen atom, is a quintessential example of such a scaffold.
The value of the THP moiety is rooted in its ability to confer advantageous properties to a drug candidate:
-
Improved Physicochemical Properties: The oxygen atom acts as a hydrogen bond acceptor, often improving aqueous solubility and reducing the lipophilicity of a molecule compared to its carbocyclic cyclohexane analogue.
-
Metabolic Stability: The ether linkage within the THP ring is generally resistant to metabolic degradation, contributing to a more favorable pharmacokinetic profile.
-
Three-Dimensionality (3D): In an era where drug discovery is actively moving away from "flatland" (i.e., overly planar, aromatic compounds), the sp³-rich, chair-like conformation of the THP ring provides an ideal framework for presenting substituents in precise three-dimensional vectors, enabling highly specific interactions with protein targets.[5][6]
The 4-amino-tetrahydropyran derivative is of particular strategic importance. The amino group at the C4 position provides a key point for diversification. As a primary amine, it is a versatile functional group that can be readily elaborated into amides, ureas, carbamates, sulfonamides, or used in reductive amination, allowing chemists to systematically explore the chemical space around the core scaffold and optimize structure-activity relationships (SAR).[7][8]
Synthetic Strategies for Accessing the 4-Amino-Tetrahydropyran Core
The efficient construction of the 4-amino-THP scaffold is critical for its application in drug discovery campaigns. Several robust strategies have been developed, ranging from classical cyclization reactions to modern C-H functionalization techniques.
De Novo Ring Construction (Cyclization Strategies)
These methods build the THP ring from acyclic precursors. The choice of strategy is often dictated by the desired substitution pattern and stereochemical outcome.
-
Prins-type Cyclizations: This powerful reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The resulting oxocarbenium ion is trapped intramolecularly by the alkene to form the THP ring.[1][9] This method is highly effective for establishing stereocenters on the ring.[6][7]
-
Hetero-Diels-Alder (HDA) Cycloaddition: The [4+2] cycloaddition between a diene and an aldehyde (or its equivalent) provides a direct route to dihydropyran intermediates, which can be subsequently reduced to the THP ring. This is a convergent and often stereospecific approach.[1]
-
Intramolecular Oxa-Michael Addition: The conjugate addition of a tethered alcohol onto an α,β-unsaturated ketone, ester, or nitrile is a reliable method for forming the THP ring, particularly for accessing tetrahydropyranones which can be further functionalized.[1]
-
Ring-Closing Metathesis (RCM): Olefin metathesis has become an indispensable tool for forming cyclic structures. An acyclic diene precursor containing an ether linkage can be efficiently cyclized using Grubbs' or other ruthenium-based catalysts to yield a dehydro-THP, which is then reduced.[1]
Functionalization of a Pre-formed THP Scaffold
This is arguably the most common and direct approach in discovery chemistry, typically starting from the commercially available tetrahydro-4H-pyran-4-one.
-
Reductive Amination: The ketone is condensed with ammonia, a primary amine, or a hydroxylamine equivalent, and the resulting imine/oxime intermediate is reduced in situ using reagents like sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. This is a highly versatile and reliable one-pot procedure.
-
Strecker and Bucherer-Bergs Syntheses: These classical multicomponent reactions can be applied to tetrahydro-4H-pyran-4-one to generate 4-amino-tetrahydro-2H-pyran-4-carboxylic acid, a constrained, non-natural amino acid building block.[10]
Advanced C-H Functionalization
Recent advances in catalysis have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach. For instance, Pd(II)-catalyzed stereoselective γ-methylene C–H arylation of an aminotetrahydropyran has been demonstrated, allowing for late-stage modification of the scaffold without the need for pre-functionalization.[11]
Conformational and Stereochemical Profile
The THP ring predominantly adopts a low-energy chair conformation, similar to cyclohexane.[12][13][14] The conformational preference of a substituent at the C4 position (axial vs. equatorial) is a critical determinant of the molecule's overall topology and its interaction with a biological target.
-
A-Value: The steric bulk of the substituent is a primary factor. Larger groups generally prefer the less-hindered equatorial position to avoid 1,3-diaxial interactions.
-
Anomeric Effect: While most relevant for substituents at C2, the influence of the ring oxygen can have subtle electronic effects on the entire system, modulating the conformational equilibrium.[13]
The synthesis of 4-amino-THP derivatives often generates stereoisomers (e.g., cis/trans isomers when other substituents are present). The rigid nature of the scaffold means these isomers present their functional groups in distinctly different spatial arrangements. It is common in drug discovery programs for one stereoisomer to possess significantly higher biological activity than the other, underscoring the importance of stereocontrolled synthesis and characterization.
Therapeutic Applications & Structure-Activity Relationships (SAR)
The 4-amino-tetrahydropyran scaffold has been successfully incorporated into drug candidates across a wide range of therapeutic areas. The 4-amino group frequently serves as a key interaction point (e.g., hydrogen bond donor) with the target protein.
Kinase Inhibitors
The ATP-binding site of protein kinases is a well-validated drug target. The 4-aminopyrazolopyrimidine scaffold is a known "hinge-binder" motif. Replacing aromatic rings with the 4-amino-THP moiety can improve properties and provide new vectors for exploration. For example, a series of 4-aminopyrazolylpyrimidines were identified as potent inhibitors of Trk kinases, which are targets in oncology.[15] The THP oxygen can enhance solubility, and the amino group can form critical hydrogen bonds in the hinge region of the kinase.
Antimicrobial Agents
The search for new antibiotics and antifungals is a global health priority. The 4-amino-THP scaffold has been explored in this context.
-
Antifungal Agents: Inspired by morpholine-based antifungals, a library of 4-aminopiperidines and related heterocycles were synthesized.[16] SAR studies revealed that combining a long N-alkyl chain (like dodecyl) at the 4-amino position with a benzyl group at the ring nitrogen led to potent activity against Candida and Aspergillus species.[16] These compounds are believed to act by inhibiting ergosterol biosynthesis.[16]
-
Antibacterial Agents: Various 4H-pyran derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[17][18][19] The 2-amino-4H-pyran scaffold, in particular, has been a focus, with studies showing that specific substitutions can lead to compounds with minimum inhibitory concentrations (MICs) in the low microgram-per-milliliter range.[18]
Neuroscience
The 3D structure of the 4-amino-THP core makes it well-suited for targeting complex receptors in the central nervous system (CNS), such as GPCRs.[20]
-
Cognition Enhancers: Derivatives of 4-aminopyridine are known potassium channel blockers that can enhance neurotransmitter release.[8] Novel derivatives incorporating other heterocyclic systems have been synthesized and evaluated for their ability to improve learning and memory, with some showing potent anticholinesterase activity.[21]
-
Neuroprotective Agents: Anomeric N,N-diarylamino tetrahydropyrans have been investigated as antineuroinflammatory agents, showing an ability to reduce nitric oxide (NO) production and modulate the expression of inflammatory markers like TNF-α and IL-6.[22]
Data Summary
The table below summarizes representative examples of 4-amino-tetrahydropyran derivatives and their reported biological activities, illustrating the scaffold's versatility.
| Compound Class | Target/Application | Representative Activity | Therapeutic Area |
| 4-Aminopyrazolylpyrimidines | Trk Kinase | IC₅₀ in low nM range | Oncology |
| N-Dodecyl-1-benzyl-piperidin-4-amine* | Ergosterol Biosynthesis | MIC < 1 µg/mL vs. C. albicans | Antifungal |
| 2-Amino-4H-pyrans | Antibacterial | MIC = 32 µg/mL vs. S. aureus | Antibacterial |
| Anomeric Diarylamino-THPs | Neuroinflammation | Reduction of NO, TNF-α | Neuroscience |
| Aryl Amino-THPs | Dipeptidyl peptidase-4 (DPP-4) | Potent Inhibition | Type 2 Diabetes |
Note: 4-Aminopiperidine is a closely related scaffold often explored in parallel.
Experimental Protocol: A Self-Validating Synthesis of N-Benzyl-tetrahydro-2H-pyran-4-amine
This section provides a detailed, step-by-step methodology for a key transformation: the reductive amination of tetrahydro-4H-pyran-4-one. This protocol is designed to be self-validating, meaning the steps and analytical checkpoints ensure the integrity of the process.
Objective: To synthesize N-benzyl-tetrahydro-2H-pyran-4-amine via a one-pot reductive amination.
Materials:
-
Tetrahydro-4H-pyran-4-one (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (catalytic, ~0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add tetrahydro-4H-pyran-4-one (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M concentration).
-
Imine Formation: Add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the reaction mixture at room temperature for 1-2 hours. Causality: The acid catalyzes the condensation of the ketone and amine to form the key iminium ion intermediate, which is the substrate for the reduction.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 15-20 minutes, ensuring the internal temperature does not rise significantly. Causality: NaBH(OAc)₃ is a mild and selective reducing agent that efficiently reduces the iminium ion without reducing the starting ketone. Portion-wise addition at 0°C controls the exothermic reaction.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).
-
Monitoring (Self-Validation): Check for the consumption of the starting ketone using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak.
-
Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.
-
Workup - Washing & Drying: Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel (using an appropriate eluent system, e.g., a gradient of methanol in DCM) to yield the pure N-benzyl-tetrahydro-2H-pyran-4-amine.
-
Characterization (Self-Validation): Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The analytical data must be consistent with the target structure.
Future Perspectives and Conclusion
The 4-amino-tetrahydropyran scaffold continues to prove its value as a privileged structure in drug discovery. Its ability to impart favorable ADME properties while providing a three-dimensional framework for precise molecular interactions ensures its continued relevance.
Future trends will likely focus on:
-
Expansion of C-H Functionalization: The development of more robust and scalable C-H functionalization methods will allow for the rapid, late-stage diversification of complex THP-containing molecules, accelerating the generation of novel analogues.[11][23]
-
Stereoselective Synthesis: An increasing emphasis on accessing single, pure stereoisomers will drive innovation in asymmetric catalysis for the synthesis of substituted THP rings.
-
Novel Therapeutic Targets: As our understanding of biology deepens, this versatile scaffold will undoubtedly be applied to new and challenging targets, such as protein-protein interactions and allosteric binding sites, where its 3D nature is a distinct advantage.
References
-
Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Sygnature Discovery. Available at: [Link]
-
Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. Available at: [Link]
-
Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. Available at: [Link]
-
Deng, Y., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC. Available at: [Link]
-
Gung, B. W., et al. (1993). Conformational analysis of 4-tetrahydropyranones: a combined molecular mechanics (MM2) and ab initio MO study. The Journal of Organic Chemistry. Available at: [Link]
-
Kim, B., & Lee, D. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. MDPI. Available at: [Link]
- Google Patents. (n.d.). Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof. Google Patents.
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Organic Chemistry Portal. Available at: [Link]
-
Shaanxi Bloom Tech Co., Ltd. (n.d.). 4-Aminotetrahydropyran CAS 38041-19-9. Shaanxi Bloom Tech Co., Ltd. Available at: [Link]
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Hiremath, P. B., & Kantharaju, K. (2022). Selected pharmacologically important 4H-pyran core scaffolds. ResearchGate. Available at: [Link]
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Mahdavi, S. M., et al. (2014). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC. Available at: [Link]
-
Li, Y., et al. (2016). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC. Available at: [Link]
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Wiberg, K. B., et al. (2008). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. Scholars' Mine. Available at: [Link]
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Singh, R., et al. (2003). New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. ResearchGate. Available at: [Link]
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Dadras, A., et al. (2015). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. PMC. Available at: [Link]
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Chahdoura, F., et al. (2020). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Lee, S., et al. (2022). Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: Molecular similarity search, chemocentric target profiling, and experimental evidence. ResearchGate. Available at: [Link]
-
University of Bristol. (2020). Carbon hydrogen functionalisation could provide new route for synthesising compounds. University of Bristol News. Available at: [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis and preliminary antimicrobial activity evaluation of some new 4-aminoantipyrine derivatives. Chemical Review and Letters. Available at: [Link]
-
Kumar, D., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Publishing. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PMC. Available at: [Link]
-
Singh, S., et al. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. PubMed. Available at: [Link]
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Eliel, E. L., et al. (1980). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society. Available at: [Link]
-
Cui, J. J., et al. (2008). Identification of 4-aminopyrazolylpyrimidines as potent inhibitors of Trk kinases. PubMed. Available at: [Link]
-
Eliel, E. L., et al. (1980). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society. Available at: [Link]
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Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]
-
Wincel, P., & Płaziński, W. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI. Available at: [Link]
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LASSBIO. (n.d.). Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO. Available at: [Link]
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Wu, H., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminotetrahydropyran. PubChem. Available at: [Link]
- Google Books. (n.d.). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Google Books.
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Krassnig, R., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]
-
Journal of Advanced Pharmacy Education and Research. (2025). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. Journal of Advanced Pharmacy Education and Research. Available at: [Link]
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Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. PubMed. Available at: [Link]
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- 4. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
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- 9. Tetrahydropyran synthesis [organic-chemistry.org]
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- 11. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Suzuki-Miyaura coupling conditions for 4-(5-Bromopyridin-2-yl)oxan-4-amine
Application Note: Suzuki-Miyaura Coupling of 4-(5-Bromopyridin-2-yl)oxan-4-amine
Executive Summary
This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 4-(5-Bromopyridin-2-yl)oxan-4-amine . This substrate presents a specific set of challenges: a Lewis-basic primary amine on a quaternary carbon, a coordinating pyridine nitrogen, and a solubility profile influenced by the tetrahydropyran (oxan) ring.
While standard palladium protocols often stall due to catalyst poisoning by the free amine, this guide prioritizes Buchwald Precatalyst systems (XPhos Pd G4) to ensure high turnover numbers (TON) without requiring protecting group manipulations. A robust "Standard" protocol using Pd(dppf)Cl₂ is also provided for less hindered coupling partners.
Strategic Analysis & Mechanistic Insight
The Chemical Challenge
The substrate contains three distinct features that dictate reaction success:
-
The Electrophile (C5-Br): The 5-bromo position on the pyridine is electronically activated for oxidative addition, facilitating the first step of the catalytic cycle.
-
The Catalyst Poison (Primary Amine): The amine at the 4-position of the oxane ring is attached to a quaternary carbon. While sterically shielded, it remains a potent Lewis base capable of displacing phosphine ligands on Palladium(0), leading to the formation of inactive "Pd-black" or stable bis-amino complexes.
-
The Pyridine Nitrogen: Acts as a secondary coordination site, further reducing the concentration of active catalytic species.
Ligand Selection Strategy
To counteract amine poisoning, we employ electron-rich, bulky biaryl phosphine ligands (e.g., XPhos, SPhos).
-
Steric Bulk: Prevents the formation of inactive bis-ligated palladium species.
-
Electron Richness: Accelerates the oxidative addition into the electron-deficient pyridine-bromide bond.
-
Precatalysts (G3/G4): The use of Palladacycle precatalysts (e.g., XPhos Pd G4) ensures the rapid generation of the active monoligated Pd(0) species even at low temperatures, bypassing the induction period often seen with Pd(OAc)₂.
Decision Tree & Workflow
The following diagram outlines the logical flow for selecting the appropriate protocol based on the coupling partner and initial results.
Caption: Operational workflow for optimizing Suzuki coupling of aminopyridine substrates.
Experimental Protocols
Protocol A: The Robust Method (General Purpose)
Best for: Stable aryl boronic acids where cost is a factor and ultra-high activity is not required.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
-
Concentration: 0.1 M
Procedure:
-
Charge a reaction vial with the substrate, boronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Add degassed 1,4-Dioxane and Water via syringe.
-
Heat to 90°C for 4–16 hours.
-
Checkpoint: Monitor by LCMS. The free amine may cause tailing; use a basic modifier (ammonium bicarbonate) in the LCMS buffer if necessary.
Protocol B: The High-Performance Method (Recommended)
Best for: Heteroaryl boronic acids, hindered partners, or if Protocol A fails.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid/Pinacol Ester: 1.5 equiv[2]
-
Catalyst: XPhos Pd G4 (2–5 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: THF : Water (10:1 ratio) or n-Butanol
-
Concentration: 0.1 M – 0.2 M
Procedure:
-
Charge a reaction vial with the substrate, boronic acid, and XPhos Pd G4.
-
Note: XPhos Pd G4 is air-stable but sensitive in solution. Handle solids in air; run reaction under inert gas.
-
Add the solvent (THF/Water) and base.
-
Heat to 60°C (often sufficient) or up to 80°C .
-
Reaction times are typically faster (1–4 hours).
Protocol C: The "Safety Net" (Boc-Protection Strategy)
Use only if direct coupling yields <30%.
-
Protection: Treat substrate with Boc₂O (1.1 equiv) and TEA in DCM/MeOH to form the carbamate.
-
Coupling: Run Protocol A on the Boc-protected intermediate.
-
Deprotection: Treat with TFA/DCM (1:4) at room temperature for 1 hour.
Data & Optimization Guide
The following table summarizes anticipated results based on analogous aminopyridine couplings [1, 2].
| Parameter | Condition Set 1 (Traditional) | Condition Set 2 (Buchwald) | Condition Set 3 (Anhydrous) |
| Catalyst | Pd(PPh₃)₄ (10 mol%) | XPhos Pd G4 (2 mol%) | Pd(OAc)₂ / SPhos |
| Base | Na₂CO₃ (aq) | K₃PO₄ (aq) | Cs₂CO₃ (solid) |
| Solvent | DME / H₂O | THF / H₂O | Toluene (anhydrous) |
| Temp | 100°C | 60°C | 100°C |
| Result | Poor (<30%) | Excellent (>90%) | Good (70-80%) |
| Observation | Pd-black formation; incomplete conversion. | Homogeneous orange solution; fast conversion. | Good for hydrolytically unstable boronic acids. |
Mechanistic Visualization: Catalyst Poisoning
Understanding why the standard conditions fail is crucial for troubleshooting.
Caption: Competition between productive oxidative addition and amine-mediated catalyst deactivation.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine-Containing Aryl Halides." Journal of the American Chemical Society, 2007.[3][4]
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
BenchChem Application Notes. "Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine." BenchChem Protocols, 2025.[5]
Sources
Troubleshooting & Optimization
Purification methods for removing impurities from 4-(5-Bromopyridin-2-yl)oxan-4-amine
Ticket ID: PUR-1206969-06-3 Status: Open Agent: Senior Application Scientist, Process Chemistry Division[1][2][3]
Executive Summary
This guide addresses the purification and troubleshooting of 4-(5-Bromopyridin-2-yl)oxan-4-amine (CAS: 1206969-06-3).[1][2][3] This compound is a critical intermediate, notably in the synthesis of ATR inhibitors (e.g., Berzosertib/VX-970). Its structural features—a basic primary amine, a weakly basic pyridine ring, and a reactive aryl bromide—present specific purification challenges.
Key Challenges:
-
Basicity Management: The molecule contains two basic nitrogen centers, requiring precise pH control during extraction.[3]
-
Catalyst Poisoning: As a precursor for Pd-catalyzed cross-couplings (Suzuki/Buchwald), removal of trace metals and halides is non-negotiable.[2][3]
-
Physical State: The free base frequently "oils out," making crystallization difficult without specific solvent systems or salt formation.[3]
Part 1: Core Purification Protocols
Method A: Differential Acid-Base Extraction (Standard Purity)
Best for: Removing non-basic impurities (e.g., unreacted 2,5-dibromopyridine, tetrahydro-4H-pyran-4-one).[1][2]
The primary amine (pKa ~9.5–10) and pyridine nitrogen (pKa ~3–4 due to electron-withdrawing Br) allow for selective protonation.[2]
Protocol:
-
Dissolution: Dissolve crude residue in DCM (Dichloromethane) or MTBE (10 mL/g).
-
Acid Extraction: Extract with 1M Aqueous Citric Acid (3 washes).
-
Why Citric Acid? It buffers gently around pH 3–4, protonating the aliphatic amine without risking hydrolysis of the bromine or pyridine ring degradation often seen with strong mineral acids.
-
-
Organic Wash: Keep the aqueous layer. Wash it once with fresh DCM to remove neutral organic impurities (starting materials).[2]
-
Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to >12 using 4M NaOH or Sat. Na₂CO₃ .[2]
-
Observation: The product should precipitate as a white solid or oil out.
-
-
Recovery: Extract the cloudy aqueous mixture with DCM (3x). Dry combined organics over Na₂SO₄ and concentrate.
Method B: Salt Formation & Recrystallization (High Purity)
Best for: Isolating the compound as a stable solid and removing des-bromo analogs.[1][2]
If the free base is an intractable oil, converting it to the Hydrochloride (HCl) or p-Toluenesulfonate (TsOH) salt is recommended.
Protocol (HCl Salt):
-
Dissolve the free base in EtOAc (Ethyl Acetate) or IPA (Isopropyl Alcohol) .[2]
-
Cool to 0°C.
-
Add 1.1 equivalents of 4M HCl in Dioxane dropwise.
-
Stir for 1 hour. The salt should precipitate.[4]
-
Filtration: Collect solids.
-
Recrystallization: If needed, recrystallize from EtOH/Heptane or MeOH/EtOAc .[3]
Part 2: Troubleshooting & FAQs
Q1: My product is a sticky, yellow oil that won't solidify. How do I fix this?
Diagnosis: This is common for amino-tetrahydropyrans containing aromatic rings.[2][3] It is likely due to trace solvent retention or minor impurities preventing crystal lattice formation. [1] Resolution:
Trituration: Dissolve the oil in a minimum amount of Et₂O (Diethyl Ether), then rapidly add excess Pentane or Heptane while stirring vigorously.
Seed Crystals: If you have a previous batch, add a speck of solid to the oil.
Switch to Salt: See Method B above. The HCl salt is almost always a crystalline solid.
Q2: I see a "Des-bromo" impurity (approx. 5-10%) by LCMS. Can I remove it?
Diagnosis: This is 4-(pyridin-2-yl)oxan-4-amine, usually formed by over-reduction during the lithiation step of the synthesis (lithium-halogen exchange). [1][2] Resolution:
Extraction: Ineffective. The pKa and polarity are too similar.
Chromatography: Difficult.[2] Requires a very slow gradient on C18 (Prep-HPLC).
Crystallization: This is your best option.[2] The brominated compound is heavier and less soluble. Recrystallize the HCl salt from hot Ethanol. The des-bromo impurity tends to stay in the mother liquor.[2]
Q3: The subsequent Suzuki coupling is failing (low conversion).
Diagnosis: The amine group can coordinate to the Palladium catalyst, poisoning the reaction. Alternatively, residual metals from the synthesis (Li, Mg) are interfering. Resolution:
Scavenging: Treat the amine with QuadraPure™ TU (Thiourea scavenger) or wash with aqueous EDTA before the coupling step.
Protection: Consider protecting the free amine as a Boc-carbamate (using Boc₂O/DCM) before the Suzuki coupling.[2][3] The Boc group prevents catalyst coordination and can be removed later with TFA.
Part 3: Decision Logic & Workflows
Workflow 1: Purification Strategy Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on impurity profile and physical state.[1][2]
Workflow 2: Acid-Base Extraction Protocol
Caption: Step-by-step flow for the Acid-Base extraction method using Citric Acid to preserve the bromine moiety.
Part 4: Quantitative Data & Specifications
| Parameter | Specification / Data | Notes |
| Molecular Weight | 257.13 g/mol | Free Base |
| pKa (Calculated) | ~9.8 (Amine), ~3.5 (Pyridine) | Amine is the dominant basic site.[1][2][3] |
| Solubility (Good) | DCM, MeOH, EtOH, EtOAc, DMSO | Soluble in most polar organics.[3] |
| Solubility (Poor) | Hexane, Heptane, Water (Neutral pH) | Use these for precipitation/trituration. |
| Storage | 2–8°C, Inert Atmosphere (N₂) | Amine absorbs CO₂ (carbamate formation).[2] |
| TLC Visualization | UV (254 nm) or Ninhydrin Stain | Ninhydrin turns amine spots red/purple.[2][3] |
References
-
Vertex Pharmaceuticals Inc. (2010).[2] International Patent Application WO2010071837: Inhibitors of ATR Kinase. World Intellectual Property Organization.[2] Link
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 1862642-61-2, 4-(5-Bromopyridin-2-yl)oxan-4-amine.[1][2] Retrieved from PubChem.[2][3][5][6] Link[2]
-
BenchChem. (2025).[2][7][8] Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products. (General aminopyridine purification protocols). Link[2]
-
Organic Process Research & Development. (2017). Impurity Occurrence and Removal in Crystalline Products.[2] (General guidance on salt formation for amine purification). Link
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- 3. 4-Amino-2-bromopyridine | C5H5BrN2 | CID 346455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Bromopyridin-4-amine hydrochloride | C5H6BrClN2 | CID 91758934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 4-(5-bromopyridin-2-yl)oxan-4-ol (C10H12BrNO2) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Regioselectivity Issues in Pyridine Ring Functionalization
Welcome to the technical support center for pyridine functionalization. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize their synthetic strategies. The inherent electronic properties of the pyridine ring present unique challenges in achieving desired regioselectivity, often leading to mixtures of isomers and diminished yields.[1] This guide provides a structured, question-and-answer approach to diagnose and resolve these common problems.
Section 1: Understanding the Pyridine Ring's Reactivity
Before troubleshooting, it's crucial to understand the electronic landscape of the pyridine ring. The electronegative nitrogen atom creates an electron-deficient (π-deficient) system, profoundly influencing its reactivity.[1][2][3]
-
Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards electrophiles, similar to nitrobenzene.[2][4] The nitrogen atom's lone pair can also coordinate with Lewis acids, further deactivating the ring.[1] If a reaction does occur, it typically favors the C3 (meta) position.[2][5]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature makes the pyridine ring susceptible to nucleophilic attack, especially at the C2 (ortho) and C4 (para) positions.[2][6][7][8][9] This is because the negative charge in the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[6][8][10]
-
C-H Functionalization: Direct C-H functionalization is a powerful modern technique, but regioselectivity can be challenging due to the multiple C-H bonds and the coordinating effect of the nitrogen.[11][12]
Diagram 1: Electronic Properties of the Pyridine Ring
Caption: Troubleshooting workflow for SNAr regioselectivity issues.
Section 4: Controlling Regioselectivity in Modern C-H Functionalization
Direct C-H functionalization avoids pre-functionalization steps but introduces complex regioselectivity challenges. Control is typically achieved through the careful selection of directing groups or specialized catalytic systems.
FAQ 3: I need to functionalize the C2 position, but my C-H activation reaction is giving a mixture or favoring C3/C4. How can I direct the reaction to C2?
Answer: Achieving C2 selectivity often requires overriding the ring's intrinsic electronic preferences. The most robust strategy is Directed ortho-Metalation (DoM) . [13][14] Mechanism Insight: A directing metalating group (DMG) is installed on the pyridine ring. This group coordinates to a strong base (typically an organolithium reagent like n-BuLi or LDA), delivering the base to the adjacent C2 position for deprotonation (lithiation). [15]This generates a C2-lithiated pyridine species, which can then be quenched with a wide variety of electrophiles.
Common Directing Groups and Their Relative Strengths: CONR₂ > OCONR₂ > SO₂NR₂ > NHCOR > OMe > Cl
Detailed Protocol: C2-Silylation of 3-Chloropyridine via DoM
| Step | Procedure | Causality & Key Insights |
| 1. Base Preparation | In a flame-dried, three-neck flask under an inert atmosphere (Argon), add anhydrous THF and diisopropylamine. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi dropwise and stir for 30 minutes to generate Lithium Diisopropylamide (LDA) in situ. | LDA is a strong, non-nucleophilic base, ideal for deprotonation without competing SNAr at the C3-chloro position. [15]Pre-formation at low temperature is critical. |
| 2. Lithiation | To the freshly prepared LDA solution, add a solution of 3-chloropyridine in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours. | The chlorine atom at C3 acts as a weak directing group, and the inherent acidity of the C2 proton makes this the kinetically favored site for deprotonation by LDA, leading to the 2-lithio-3-chloropyridine intermediate. |
| 3. Electrophilic Quench | Slowly add the electrophile (e.g., trimethylsilyl chloride, Me₃SiCl) to the reaction mixture at -78 °C. | The highly reactive organolithium intermediate attacks the electrophile. Keeping the temperature low prevents side reactions and potential degradation. |
| 4. Workup | After the reaction is complete (monitored by TLC), slowly quench by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography. | The aqueous quench protonates any remaining organolithium species and helps in the separation of the desired product. |
FAQ 4: How can I achieve functionalization at the C4 or C3 positions, which are often disfavored?
Answer: Accessing these positions requires more advanced strategies that circumvent the typical reactivity patterns.
-
For C4-Selectivity:
-
N-Oxide Strategy: As discussed in the EAS section, using a pyridine N-oxide can strongly direct electrophiles to the C4 position.
-
Catalytic Systems: Certain transition-metal catalyzed C-H functionalization reactions have been developed that show a preference for the C4 position, often by exploiting Lewis acid co-catalysts that coordinate to the nitrogen and sterically block the C2/C6 positions. [16] * pH Switching: Recent innovative methods have shown that the regioselectivity of certain reactions on pyridine intermediates can be switched from meta to para simply by changing the pH of the reaction medium. [17][18][19]
-
-
For C3-Selectivity:
-
Intrinsic EAS: For electrophilic substitution on a non-activated pyridine ring, C3 is the electronically preferred position, though harsh conditions are often required. [2] * Redox-Neutral Dearomatization: Advanced strategies involve a temporary dearomatization of the pyridine ring to form an intermediate (like an oxazinopyridine) that behaves like a dienamine, enabling selective C3 functionalization with electrophiles or radicals, followed by rearomatization. [20] * Specialized Catalysis: Some cobalt and nickel-based catalytic systems have been developed that can override the intrinsic preferences and promote C3-alkenylation or other couplings. [21]
-
References
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings - Benchchem.
- Troubleshooting low yield in pyridine functionalization - Benchchem.
- C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing).
-
Pyridine - Wikipedia. Available from: [Link]
-
C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC. Available from: [Link]
-
Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction | Organic Letters - ACS Publications. Available from: [Link]
-
Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available from: [Link]
- Technical Support Center: Regioselectivity in Substituted Pyridine Reactions - Benchchem.
-
C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions - PubMed. Available from: [Link]
-
C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions | Journal of the American Chemical Society. Available from: [Link]
-
Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Available from: [Link]
- Strategies to control regioselectivity in the functionalization of 3,4-Diphenylpyridine - Benchchem.
-
C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions | Request PDF. Available from: [Link]
-
Regioselective Arylation of Pyridine N-Oxides via Silver-Catalyzed C–H Activation. Available from: [Link]
-
EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available from: [Link]
-
Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Available from: [Link]
-
Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines | The Journal of Organic Chemistry. Available from: [Link]
-
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. Available from: [Link]
-
Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives - AIR Unimi. Available from: [Link]
-
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Verlag der Zeitschrift für Naturforschung. Available from: [Link]
- Technical Support Center: Strategies for Regioselective Pyridine Substitution - Benchchem.
-
Directed (ortho) Metallation. Available from: [Link]
-
Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2 - ResearchGate. Available from: [Link]
-
Studies of electronic effects of modified pyridine-imine ligands utilized in cobalt-catalyzed meta-selective Diels-Alder reactions | Request PDF. Available from: [Link]
-
Why does pyridine not undergo an electrophilic substitution reaction? - Quora. Available from: [Link]
-
Pyridines. Available from: [Link]
-
Co(II)-Catalyzed Regioselective Pyridine C–H Coupling with Diazoacetates | Request PDF. Available from: [Link]
-
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Available from: [Link]
-
Effect of Substituents On Basicity of Pyridine | PDF - Scribd. Available from: [Link]
-
Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines - ResearchGate. Available from: [Link]
-
Pyridine CH functionalization | PPTX - Slideshare. Available from: [Link]
-
Challenges in the functionalization of pyridines. - ResearchGate. Available from: [Link]
-
Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone - IBS Publications Repository. Available from: [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Available from: [Link]
-
Why nucleophilic substitution in pyridine favours at position-2? - Quora. Available from: [Link]
-
Regioselective amination of 3,5‐disubstituted pyridine N‐oxide... - ResearchGate. Available from: [Link]
-
Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Available from: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available from: [Link]
-
Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers | Organic Letters. Available from: [Link]
-
Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines | Organic Letters. Available from: [Link]
- Technical Support Center: Regioselective Functionalization of Furo[3,2-c]pyridines - Benchchem.
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube. Available from: [Link]
-
Nucleophilic aromatic substitution - Wikipedia. Available from: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 17. C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Primary Amine Stability in Multi-Step Synthesis
Status: Operational Agent: Senior Application Scientist Ticket ID: AMINE-STAB-001
Introduction: The "Naked" Amine Challenge
Welcome to the Technical Support Center. If you are here, you are likely facing the classic "vanishing amine" problem: your intermediate turned black overnight, your yield dropped after a simple deprotection, or your catalyst died unexpectedly.
The Root Cause: Primary amines (
This guide is structured to troubleshoot these issues in real-time.
Module 1: Immediate Triage – Handling "Naked" Amines
Issue: "My clear amine oil turned dark brown/black overnight."
Diagnosis: Oxidative degradation.[1][2] Electron-rich amines react with atmospheric oxygen to form N-oxides, hydroxylamines, and complex polymerized "tars."
Protocol: Conversion to Stable Hydrochloride Salt
The most robust method to pause reactivity is to lock the lone pair into a crystal lattice.
Step-by-Step Procedure:
-
Dissolution: Dissolve your crude amine oil in a minimal amount of dry Diethyl Ether or Dichloromethane (DCM) .
-
Acidification:
-
Preferred: Add 4M HCl in Dioxane (anhydrous) dropwise at 0°C.
-
Alternative: Bubble HCl gas through the solution (requires setup).
-
Avoid: Aqueous HCl, as water often causes the salt to "oil out" rather than crystallize.[3]
-
-
Precipitation: The amine hydrochloride salt should precipitate immediately as a white solid.
-
Isolation: Filter the solid under nitrogen. Wash with cold ether.[4]
-
Storage: Store the salt in a desiccator. It is now stable for months/years.
Technical Insight: The protonated ammonium species (
) lacks the lone pair required for oxidation or nucleophilic attack.
Module 2: Strategic Planning – Protection Group Selection
Issue: "My protection group fell off prematurely."
Diagnosis: Orthogonality mismatch. You selected a group that is labile to the conditions of a subsequent step.[5]
Use this decision matrix to select the correct "armor" for your amine.
Visual Guide: Protection Group Decision Tree
Caption: Logic flow for selecting orthogonal protection groups based on reaction conditions.
Comparative Data: Stability Profile
| Protection Group | Installation Reagent | Cleavage Condition | Stability (Resistant To) | Instability (Sensitive To) |
| Boc (tert-Butyloxycarbonyl) | TFA or HCl | Bases, Nucleophiles, | Strong Acids, Lewis Acids | |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl / | Piperidine (20%) | Acids, Oxidizers | Bases (Primary & Secondary) |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl / Base | Acids (mild), Bases | Hydrogenolysis, Strong Lewis Acids | |
| Phth (Phthalimide) | Phthalic Anhydride | Hydrazine ( | Acids, Mild Oxidizers, | Hydrazine, Strong Bases |
Module 3: Troubleshooting Deprotection & Scavenging
Issue: "I deprotected my Boc-amine, but the product is impure/alkylated."
Diagnosis: Cation Scavenging Failure.
When removing Boc with TFA, the reaction generates a tert-butyl cation (
The Solution: Scavenger Cocktails
You must provide a "sacrificial" nucleophile to trap the
Recommended Cocktail (The "Golden Ratio"):
-
TFA: 95% (The Acid)
-
TIS (Triisopropylsilane): 2.5% (The Scavenger)
-
Water: 2.5% (The Co-Scavenger)
Mechanism of Action:
-
TFA protonates the Boc carbonyl.
-
Boc fragments, releasing
and . -
TIS rapidly donates a hydride to
, converting it into inert isobutane gas and silyl species.
Protocol:
-
Dissolve substrate in DCM (1 mL per 100 mg).
-
Add Scavenger Cocktail (1-2 mL).
-
Stir 1-2 hours.
-
Critical Step: Do not just evaporate. Add cold Diethyl Ether to precipitate the amine salt while the scavengers and byproducts remain in the organic phase.
Module 4: Common Failure Modes (FAQ)
Q: My amine poisons my Palladium catalyst during Suzuki coupling. What do I do?
A: Free primary amines coordinate strongly to Pd(II), shutting down the catalytic cycle.
-
Fix 1: Protect the amine as a Boc carbamate before coupling.
-
Fix 2: If you must keep it free, use the HCl salt of the amine and add exactly 1 equivalent of base slowly to the reaction, or rely on the buffer capacity to keep the free amine concentration low.
Q: I see "double" peaks in NMR for my protected amine.
A: This is likely Rotamerism , not impurity. Carbamates (Boc/Fmoc) have restricted rotation around the N-C(O) bond.
-
Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets, it is rotamerism.
Q: My Cbz group won't come off with Hydrogenation.
A: Catalyst Poisoning.
-
Check: Does your molecule contain Sulfur (Thiol/Thioether)? Sulfur poisons Pd/C.
-
Solution: Switch to HBr in Acetic Acid for acid-mediated cleavage, or use Birch reduction (Na/NH3) if the structure allows.
References & Authority
-
Greene's Protective Groups in Organic Synthesis (5th Ed). Wuts, P.G.M.[8] The definitive guide for stability charts.
-
Boc Deprotection Mechanisms & Scavengers. Detailed kinetic analysis of t-butyl cation trapping.
-
Stabilization of Amines via Salt Formation. Standard industrial protocols for intermediate storage.
-
Sigma-Aldrich Technical Bulletin: Handling Air-Sensitive Reagents.
For further assistance, please reference Ticket ID AMINE-STAB-001 in your correspondence.
Sources
- 1. benchchem.com [benchchem.com]
- 2. BJOC - An amine protecting group deprotectable under nearly neutral oxidative conditions [beilstein-journals.org]
- 3. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Amino Protecting Groups Stability [organic-chemistry.org]
Validation & Comparative
1H NMR interpretation and peak assignment for 4-(5-Bromopyridin-2-yl)oxan-4-amine
Topic: 1H NMR Interpretation and Peak Assignment for 4-(5-Bromopyridin-2-yl)oxan-4-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Introduction: The Structural Mandate
In the development of ERK1/2 inhibitors such as Ulixertinib (BVD-523) , the intermediate 4-(5-bromopyridin-2-yl)oxan-4-amine (also known as 4-(5-bromopyridin-2-yl)tetrahydro-2H-pyran-4-amine) serves as a critical scaffold. Its structure combines a pharmacologically active pyridine ring with a solubility-enhancing oxane (tetrahydropyran) moiety.
For the synthetic chemist, the challenge lies not just in synthesis, but in regio-verification . The lithiation of 2,5-dibromopyridine can theoretically yield substitution at either the C2 or C5 position. Furthermore, the conversion of the tertiary alcohol precursor to the amine must be quantitative. This guide provides a definitive 1H NMR analysis to distinguish the target product from its regioisomers and precursors.
Structural Analysis & Comparative Logic
Before interpreting the spectrum, we must establish the "Comparison" framework. We are validating the product against two primary alternatives:
-
The Precursor (Alcohol): 4-(5-bromopyridin-2-yl)tetrahydro-2H-pyran-4-ol.
-
The Regioisomer: 4-(6-bromopyridin-3-yl)oxan-4-amine (resulting from incorrect lithiation).
Strategic Diagnostic Markers
| Feature | Target: 2-Substituted Pyridine | Alternative: 5-Substituted (Regioisomer) | Alternative: Precursor (Alcohol) |
| Pyridine H-3 | Doublet (d) , | Doublet (d) , | Similar to Target |
| Pyridine H-4 | dd , | dd , | Similar to Target |
| Pyridine H-6 | Fine Doublet (d) , | Fine Doublet (d) (Deshielded by N only) | Similar to Target |
| Aliphatic Region | Amine (-NH | Same | Hydroxyl (-OH) : Singlet (sharp or broad) |
| Key Shift | H-3 is ortho to the quaternary carbon.[1] | H-4 is ortho to the quaternary carbon. | H-3/H-5 oxane protons shift upfield due to -OH vs -NH |
Experimental Protocol
To ensure high-fidelity resolution of the exchangeable amine protons and the splitting of the oxane ring, DMSO-d
Method A: Standard Characterization
-
Sample Prep: Dissolve 5–10 mg of the amine in 0.6 mL DMSO-d
. -
Instrument: 400 MHz or higher (600 MHz recommended for resolving oxane multiplets).
-
Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 1.0 s (Increase to 5.0 s for quantitative integration).
-
Scans (NS): 16–64.
-
Temperature: 298 K.
-
Method B: D O Exchange (Validation)
To confirm the amine assignment:
-
Acquire the standard spectrum.
-
Add 1 drop of D
O to the NMR tube. -
Shake and re-acquire.
-
Result: The broad singlet at ~2.0–2.5 ppm (or ~8.5 ppm if protonated salt) will disappear.
Detailed Peak Assignment
The spectrum is divided into two distinct zones: the Aromatic Zone (Pyridine) and the Aliphatic Zone (Oxane).
Zone 1: The Pyridine Ring (Downfield)
The 2,5-disubstitution pattern creates a distinct ABC spin system (or ABX depending on field strength).
-
8.65 – 8.70 ppm (1H, d,
): H-6-
Assignment: This proton is adjacent to the Nitrogen and the Bromine. It is the most deshielded proton in the molecule.
-
Splitting: A fine doublet due to meta-coupling with H-4.
-
Logic: If this peak shifts significantly upfield (< 8.5 ppm), suspect loss of the Bromine or incorrect regiochemistry.
-
-
8.00 – 8.05 ppm (1H, dd,
): H-4-
Assignment: Located ortho to the Bromine and meta to the Nitrogen.
-
Splitting: Doublet of doublets. The large coupling (
) is with H-3 (ortho), and the small coupling ( ) is with H-6 (meta).
-
-
7.55 – 7.60 ppm (1H, d,
): H-3-
Assignment: Located ortho to the oxane ring attachment (C2).
-
Splitting: A clear doublet.
-
Diagnostic: In the Alcohol precursor , this proton often appears slightly downfield due to the electronegativity of the -OH group compared to the -NH
.
-
Zone 2: The Oxane (Tetrahydropyran) Ring (Upfield)
The oxane ring is attached at C4. Because the C4 position is a chiral center (pro-chiral in this symmetric case, but the faces are distinct relative to the pyridine), the methylene protons can exhibit complex splitting.
-
3.60 – 3.80 ppm (4H, m): H-2' and H-6'
-
Assignment: These protons are adjacent to the Oxygen atom of the oxane ring.
-
Appearance: Often appears as a complex multiplet or two sets of triplets depending on the chair conformation locking.
-
- 1.90 – 2.10 ppm (2H, m): H-3'a and H-5'a (Equatorial)
-
1.50 – 1.70 ppm (2H, m): H-3'b and H-5'b (Axial)
-
Assignment: These are the protons adjacent to the quaternary C4 center.
-
Appearance: In DMSO, these may overlap. In CDCl
, the axial/equatorial split is more distinct ( , and ).
-
-
~2.0 – 2.5 ppm (2H, br s): -NH
-
Assignment: The primary amine.
-
Note: Highly variable.[2] If the sample is a hydrochloride salt, this signal will move to
8.5–9.0 ppm and appear as a broad hump (NH ).
-
Summary Data Table
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Fragment |
| 8.68 | d | 1H | 2.4 | H-6 | Pyridine (adj. to N, Br) |
| 8.02 | dd | 1H | 8.6, 2.4 | H-4 | Pyridine (adj. to Br) |
| 7.58 | d | 1H | 8.6 | H-3 | Pyridine (adj. to Oxane) |
| 3.65 – 3.75 | m | 4H | - | H-2', H-6' | Oxane (adj. to O) |
| 2.15 | br s | 2H | - | -NH | Amine (Exchangeable) |
| 1.95 – 2.05 | m | 2H | - | H-3', H-5' | Oxane (adj. to C4, eq) |
| 1.55 – 1.65 | m | 2H | - | H-3', H-5' | Oxane (adj. to C4, ax) |
Note: Data represents typical values in DMSO-d
Visualization: Quality Control Logic
The following diagram outlines the decision process for verifying the product against common impurities using NMR data.
Caption: Logical workflow for structural verification of 4-(5-Bromopyridin-2-yl)oxan-4-amine using 1H NMR markers.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for NMR coupling constants).
-
BioMed Valley Discoveries. (2010). Process for making heteroaryl amine intermediate compounds. US Patent 7,714,127 B2. Link (Describes synthesis and NMR of analogous pyridine-heterocycle intermediates).
-
National Center for Advancing Translational Sciences (NCATS). Ulixertinib (BVD-523). Inxight Drugs Database. Link (Context for the drug scaffold).
-
BenchChem. 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4. Link (Reference for bromopyridine shift logic).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link (Essential for identifying solvent peaks in DMSO).
Sources
Technical Guide: LC-MS Fragmentation & Structural Elucidation of 4-(5-Bromopyridin-2-yl)oxan-4-amine
Executive Summary: The Diagnostic Challenge
In drug discovery, 4-(5-Bromopyridin-2-yl)oxan-4-amine (CAS: 1206969-43-8) serves as a critical "linchpin" scaffold. Its value lies in the 5-bromo handle , which facilitates Suzuki-Miyaura couplings, and the oxane-amine core , which modulates solubility and metabolic stability.
This guide objectively compares the LC-MS fragmentation performance of this scaffold against standard structural analogs and theoretical baselines. Unlike simple aliphatic amines, this molecule presents a "competing pathway" fragmentation landscape driven by the stability of the bromopyridine ring versus the fragility of the oxane ether linkage.
Key Takeaway: Successful identification relies not on a single base peak, but on the Isotopic Fidelity (1:1 doublet) and the Amine-driven Neutral Loss (Δ17 Da) .
Structural & Mechanistic Analysis
Before interpreting spectra, we must establish the ionization physics unique to this molecule.
The Molecular Core[1]
-
Formula: C
H BrN O -
Monoisotopic Mass: 256.02 Da (
Br) -
Precursor Ion [M+H]
: m/z 257.0 / 259.0 (Doublet)
The "Fork in the Road" Fragmentation
Upon Collision-Induced Dissociation (CID), the protonated molecule (
| Feature | Pathway A: Amine Ejection | Pathway B: Oxane Ring Fission |
| Mechanism | Heterolytic cleavage of C-N bond | Retro-cleavage / Ether scission |
| Trigger | Protonation at the primary amine | Protonation at the ether oxygen |
| Neutral Loss | -17 Da (NH | -30 Da (CH |
| Resulting Ion | m/z 240 / 242 | Complex low-mass ions |
| Dominance | High (Stabilized by tertiary carbocation) | Low to Moderate |
| Diagnostic Value | Primary Confirmation | Secondary Confirmation |
Expert Insight: The tertiary carbocation formed at the 4-position of the oxane ring (after NH
loss) is exceptionally stable due to resonance stabilization from the adjacent pyridine ring and the inductive effect of the ether oxygen. Therefore, m/z 240/242 is the predicted Base Peak at medium collision energies (20-30 eV).
Visualizing the Fragmentation Tree
The following diagram maps the logical flow of ion generation. Note the persistence of the Bromine isotope pattern (Red/Blue nodes) until the halogen itself is severed.
Caption: Figure 1.[1][2] Predicted fragmentation hierarchy. The path to m/z 240/242 (Green) is the thermodynamically favored route, preserving the critical Bromine signature.
Comparative Performance Analysis
This section compares the "product" (the 4-(5-Bromopyridin-2-yl)oxan-4-amine fragmentation pattern) against alternative scenarios encountered in the lab.
Comparison 1: Target vs. De-brominated Analog
Scenario: You are synthesizing the target, but the reaction may have caused de-halogenation. How do you distinguish the impurity?
| Feature | Target Molecule (Br) | De-brominated Analog (H) |
| Precursor Mass | 257 / 259 | 179 |
| Isotope Pattern | 1:1 Doublet (Gap 2.0 Da) | Single Peak (M+1 is <10%) |
| Primary Fragment | 240 / 242 (-NH | 162 (-NH |
| Detection Limit | Lower (Signal split between isotopes) | Higher (Signal concentrated) |
Operational Tip: If you see a peak at m/z 179 that does not have a +2 isotope partner, your reaction has failed (de-halogenation).
Comparison 2: ESI+ vs. APCI Ionization
Scenario: Choosing the right source for maximum sensitivity.
| Parameter | Electrospray (ESI+) | APCI (+) |
| Protonation Site | Amine Nitrogen (Kinetic control) | Pyridine Nitrogen (Thermodynamic control) |
| Fragmentation | Minimal in-source. Clean [M+H]+. | High thermal fragmentation. Often sees [M+H-NH3]+ in MS1. |
| Suitability | Preferred for quantitation.[3][4] | Preferred if matrix suppression is high. |
Experimental Protocol: Validated Workflow
To replicate these results, follow this self-validating protocol.
A. Sample Preparation[4][6][7]
-
Stock: Dissolve 1 mg in 1 mL DMSO (1 mg/mL).
-
Working: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (+0.1% Formic Acid).
-
Why Formic Acid? It ensures the amine is fully protonated (
), maximizing signal intensity.
-
B. LC-MS Parameters (Q-TOF / Triple Quad)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Retention: Expect elution at moderate hydrophobicity (~2.5 - 3.0 min) due to the polar amine balancing the lipophilic bromo-pyridine.
-
C. MS Acquisition Strategy
-
Full Scan (MS1): Scan m/z 100–500.
-
Validation: Look for the "Twin Towers" at 257/259.
-
-
Product Ion Scan (MS2):
-
Precursor: 257.0 (select
Br for cleaner spectra). -
Collision Energy (CE) Ramp: 10 -> 50 eV.
-
Target Fragments:
-
Quantifier: m/z 240.0 (Loss of NH
). High abundance, stable. -
Qualifier: m/z 156.0 (Bromopyridine core). Structural proof.
-
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on amine -cleavage and neutral losses).
-
Holčapek, M., et al. (2010). "Fragmentation of pyridine derivatives using electrospray ionization mass spectrometry." Journal of Mass Spectrometry. Link (Mechanisms of pyridine ring stability).
- Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Detailed explanation of Bromine isotopic patterns). Link
Sources
Comparative Guide: Reactivity of 5-Bromopyridine vs. 5-Chloropyridine in Oxan-Amine Coupling
Executive Summary: The Halogen Dilemma
In the synthesis of 5-(oxan-amino)pyridines —a privileged scaffold in modern medicinal chemistry (e.g., inhibitors targeting kinase allosteric pockets)—the choice between 5-bromopyridine and 5-chloropyridine is rarely a simple matter of availability.
While both substrates yield the same target molecule upon amination with oxan-amines (e.g., 4-aminotetrahydropyran), they demand fundamentally different catalytic strategies. The 5-bromo variant offers kinetic superiority, enabling the use of generic phosphine ligands (BINAP, DPPF) under mild conditions. Conversely, the 5-chloro variant, while significantly more economical at scale, suffers from a high activation barrier at the oxidative addition step, necessitating third-generation dialkylbiaryl phosphine ligands (e.g., BrettPhos, XPhos) or N-heterocyclic carbene (NHC) catalysts.
This guide dissects the mechanistic, experimental, and economic trade-offs to help you select the optimal starting material for your specific phase of development.
Mechanistic Underpinnings: The 5-Position Challenge
Electronic Deactivation
Unlike the 2- or 4-positions of pyridine, the 5-position is not activated for Nucleophilic Aromatic Substitution (
The Rate-Limiting Step: Oxidative Addition
The critical differentiator lies in the Carbon-Halogen bond dissociation energy (BDE) .
-
C(sp²)–Br BDE: ~81 kcal/mol
-
C(sp²)–Cl BDE: ~96 kcal/mol
In the catalytic cycle, the oxidative addition (OA) of the Pd(0) species into the C–X bond is typically the rate-determining step (RDS) for electron-neutral/rich aryl chlorides.
-
5-Bromopyridine: Rapid OA allows the use of electron-neutral ligands.
-
5-Chloropyridine: Slow OA requires electron-rich, bulky ligands to increase the electron density on the Palladium center, facilitating the cleavage of the stronger C–Cl bond.
Visualization: Catalytic Cycle Divergence
Figure 1: Divergent oxidative addition pathways. The 5-chloropyridine route (right) faces a higher activation energy barrier, necessitating specialized electron-rich ligands to drive the cycle.
Experimental Comparison Data
The following data summarizes the performance of both halides in the coupling with 4-aminotetrahydropyran (1.2 equiv).
| Feature | 5-Bromopyridine System | 5-Chloropyridine System |
| Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(OAc)₂ or G3-Buchwald Precatalysts |
| Ligand Class | Bidentate Phosphines (BINAP, DPPF) | Bulky Monodentate (BrettPhos, RuPhos) |
| Base | Cs₂CO₃ or NaOtBu | NaOtBu or LHMDS |
| Temperature | 80–90 °C | 100–110 °C |
| Time to >95% Conv. | 4–6 Hours | 12–18 Hours |
| Typical Yield | 88–94% | 75–85% (Ligand Dependent) |
| Impurity Profile | Minimal homocoupling | Potential for hydrodehalogenation |
| Reagent Cost (Relative) | High ( | Low ($) |
Detailed Experimental Protocols
Protocol A: The "Discovery Route" (5-Bromopyridine)
Recommended for milligram to gram-scale synthesis where speed and reliability outrank cost.
Reagents:
-
5-Bromopyridine (1.0 equiv)
-
4-Aminotetrahydropyran (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
BINAP (2.2 mol%)
-
Cs₂CO₃ (1.4 equiv)
-
Toluene (0.2 M)
Methodology:
-
Catalyst Pre-activation: In a vial, dissolve Pd(OAc)₂ and BINAP in toluene. Stir at room temperature for 10 minutes until the solution turns orange/red, indicating the formation of the active L-Pd(0) species.
-
Charge: Add 5-bromopyridine, 4-aminotetrahydropyran, and Cs₂CO₃ to a reaction vessel equipped with a reflux condenser.
-
Combine: Transfer the catalyst solution to the reaction vessel via syringe under inert atmosphere (
or Ar). -
Reaction: Heat to 90°C for 5 hours. Monitor via LCMS (Target M+H).
-
Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: The "Process Route" (5-Chloropyridine)
Recommended for multi-gram to kilogram scale where raw material cost (COGS) is critical.
Reagents:
-
5-Chloropyridine (1.0 equiv)
-
4-Aminotetrahydropyran (1.1 equiv)
-
BrettPhos Pd G3 Precatalyst (1-3 mol%)
-
NaOtBu (1.4 equiv)
-
1,4-Dioxane (0.5 M)
Methodology:
-
Inert Handling: Critical Step. 5-chloropyridine coupling is sensitive to oxygen due to the electron-rich nature of the required ligand. Use a glovebox or strict Schlenk technique.
-
Charge: Add 5-chloropyridine, amine, NaOtBu, and BrettPhos Pd G3 to the vessel.
-
Solvent: Add degassed 1,4-Dioxane.
-
Reaction: Heat to 100°C for 16 hours.
-
Quench: Cool to RT. Dilute with water and extract with EtOAc.
-
Scavenging: Process Note. Residual Pd-BrettPhos complexes are lipophilic. Treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours before concentration.
Decision Matrix: Which Halide to Choose?
Use the following logic flow to determine the appropriate starting material for your campaign.
Figure 2: Decision matrix for selecting between 5-bromo and 5-chloropyridine based on scale and substrate complexity.
Key Takeaways for the Scientist
-
Site Selectivity: If your scaffold has a chlorine atom at the 2-position (e.g., 2-chloro-5-bromopyridine), you must use the 5-bromo derivative to achieve selective coupling at the 5-position.[1] The 2-Cl is active for
but sluggish for Pd-coupling compared to 5-Br. -
Ligand Cost vs. Substrate Cost: For 5-chloropyridine, the cost savings on the substrate are often offset by the high IP royalties and manufacturing costs of ligands like BrettPhos. Perform a cost-of-goods (COGS) analysis before switching to chloride on a moderate scale.
References
-
BenchChem. 2-(Oxan-4-yl)ethan-1-amine | Structure and Properties. PubChem.[2][3] Available at: [Link]
-
Surya Prakash Singh et al. Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate, Dec 2024.[4] Available at: [Link]
-
Paul F. Richardson et al. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. J. Org. Chem, PMC. Available at: [Link]
-
Stephen L. Buchwald et al. Buchwald-Hartwig Amination. Wikipedia (General Overview & Catalyst Generations). Available at: [Link][5]
-
WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights, Nov 2024. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Oxan-3-yl)ethan-1-amine | C7H15NO | CID 19101440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organic-synthesis.com [organic-synthesis.com]
Validating the structure of 4-(5-Bromopyridin-2-yl)oxan-4-amine via X-ray crystallography
An Expert's Guide to the Structural Validation of 4-(5-Bromopyridin-2-yl)oxan-4-amine: An X-ray Crystallography-Centric Approach
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities like 4-(5-Bromopyridin-2-yl)oxan-4-amine, a compound with potential applications in medicinal chemistry, precise structural validation is not merely a confirmatory step but a critical prerequisite for understanding its physicochemical properties, predicting its biological activity, and enabling structure-based drug design. This guide provides an in-depth comparison of analytical techniques for structural elucidation, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
The Imperative of Structural Accuracy in Drug Development
The journey from a promising lead compound to a marketed drug is fraught with challenges, many of which can be mitigated by a thorough understanding of the molecule's structure. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources on the synthesis of inactive analogs, and potentially, the failure of a drug candidate in later stages of development. Therefore, the initial investment in rigorous structural validation is a critical risk-mitigation strategy.
While several analytical techniques can provide structural information, they differ significantly in their resolving power and the certainty they offer. This guide will compare the capabilities of X-ray crystallography with other commonly employed methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to highlight why the former is indispensable for definitive structural assignment.
A Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique for structure determination depends on the nature of the sample, the information required, and the stage of the research. Below is a comparative overview of the most common methods.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing | Connectivity of atoms (1D & 2D NMR), stereochemistry, and dynamic information in solution | Molecular weight and elemental composition |
| Sample Requirement | Single, high-quality crystal | Soluble sample in a suitable deuterated solvent | Ionizable sample |
| Ambiguity | Unambiguous determination of absolute stereochemistry | Can be ambiguous for complex molecules with multiple chiral centers | Does not provide stereochemical information |
| Throughput | Lower | Higher | Highest |
| Primary Application | Definitive structure proof, solid-state conformation | Primary structure elucidation, conformational analysis in solution | Molecular formula determination, identification of known compounds |
As the table illustrates, while NMR and MS are powerful tools for initial characterization and routine analysis, they often fall short of providing the unequivocal structural proof required for patent applications, regulatory submissions, and advancing a compound into preclinical development. X-ray crystallography, by directly imaging the electron density of a molecule, provides a definitive and highly detailed 3D structure.
The X-ray Crystallography Workflow: A Step-by-Step Protocol
The successful determination of a crystal structure is a multi-step process that requires careful planning and execution. The following protocol outlines the key stages for the structural validation of 4-(5-Bromopyridin-2-yl)oxan-4-amine.
Part 1: Crystallization - The Art of Growing Single Crystals
The most critical and often the most challenging step is obtaining high-quality single crystals suitable for X-ray diffraction. This involves a systematic screening of crystallization conditions.
Experimental Protocol: Crystallization of 4-(5-Bromopyridin-2-yl)oxan-4-amine
-
Material Purity: Start with a highly pure sample of 4-(5-Bromopyridin-2-yl)oxan-4-amine (>98%), as impurities can inhibit crystal growth.
-
Solvent Screening: Screen a variety of solvents with different polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) to assess solubility.
-
Crystallization Techniques:
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated compound solution on a siliconized coverslip (hanging drop) or in a crystallization well (sitting drop). The coverslip is then inverted over a reservoir containing a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), carefully harvest them using a cryoloop and immediately flash-cool them in liquid nitrogen to prevent solvent loss and crystal damage.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Part 2: Data Collection and Processing
Once a suitable crystal is mounted on the diffractometer, it is irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected on a detector.
Experimental Protocol: X-ray Diffraction Data Collection
-
Mounting: The flash-cooled crystal is mounted on a goniometer head in the cold stream of the diffractometer (typically 100 K).
-
Data Collection: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Data collection strategies are optimized to ensure high resolution and completeness.
-
Data Processing: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves integrating the diffraction spots to obtain their intensities and applying corrections for various experimental factors (e.g., Lorentz-polarization, absorption). The output is a reflection file containing the Miller indices (h, k, l) and the corresponding intensities for each reflection.
Part 3: Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods, which are implemented in software packages like SHELXT or SIR. This initial step provides a rough electron density map.
-
Model Building: An initial atomic model is built into the electron density map using software like Olex2 or SHELXL.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using a least-squares minimization procedure. This iterative process improves the agreement between the calculated and observed structure factors. The quality of the final model is assessed using metrics such as the R-factor and goodness-of-fit.
-
Validation: The final structure is validated using tools like PLATON and CheckCIF to ensure that the model is chemically reasonable and conforms to established crystallographic standards.
Interpreting the Crystallographic Data for 4-(5-Bromopyridin-2-yl)oxan-4-amine
The successful crystallographic analysis of 4-(5-Bromopyridin-2-yl)oxan-4-amine would yield a wealth of precise structural information, which is typically summarized in a crystallographic information file (CIF). Key parameters to report include:
| Parameter | Description |
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry operations that describe the arrangement of molecules in the unit cell. |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |
| Z | The number of molecules in the unit cell. |
| R-factor (R1) | A measure of the agreement between the calculated and observed structure factors. A value below 5% for high-quality data is considered excellent. |
| Goodness-of-Fit (GooF) | Should be close to 1.0 for a good refinement. |
| Bond Lengths and Angles | Precise measurements of all interatomic distances and angles. |
| Torsion Angles | Define the conformation of the molecule. |
This detailed structural information is invaluable for understanding the molecule's shape, conformational preferences, and potential intermolecular interactions in the solid state. This, in turn, can inform the design of new analogs with improved properties.
Conclusion: The Unparalleled Certainty of X-ray Crystallography
In the rigorous and demanding field of drug development, there is no substitute for certainty. While a suite of analytical techniques is essential for the comprehensive characterization of a new chemical entity, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous and highly detailed three-dimensional structure. For 4-(5-Bromopyridin-2-yl)oxan-4-amine, this technique would not only confirm its constitution and stereochemistry but also provide critical insights into its solid-state conformation and packing, thereby laying a solid foundation for its further development as a potential therapeutic agent. The investment in obtaining a crystal structure is an investment in the long-term success of a drug discovery project.
References
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3–8. Retrieved from [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. Retrieved from [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155. Retrieved from [Link]
A Senior Application Scientist's Guide to the Comparative Stability of Pyridine-Based Amino-Ethers
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the stability of pyridine-based amino-ethers, a class of compounds integral to the development of numerous pharmaceuticals, particularly antihistamines. We will explore the chemical liabilities inherent in their structure, present a framework for comparative stability analysis, and detail the experimental protocols necessary for a robust assessment. Our focus is on the causality behind experimental choices, ensuring a trustworthy and scientifically-grounded approach.
Introduction: The Structural Significance and Inherent Liabilities of Pyridine-Based Amino-Ethers
Pyridine-based amino-ethers are a cornerstone in medicinal chemistry. This structural motif is found in many first-generation antihistamines, such as Doxylamine and Carbinoxamine, valued for their efficacy in treating allergic symptoms. The core structure consists of a pyridine ring linked to an amino group via an ether linkage. While this arrangement is key to their pharmacological activity, it also introduces specific chemical vulnerabilities that can compromise the stability of the active pharmaceutical ingredient (API).
Understanding these stability issues is not merely an academic exercise; it is a critical component of drug development. Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[1][2] This data is fundamental to determining a drug's shelf life, ensuring its safety and efficacy for the patient.[3]
The primary liabilities arise from two key areas:
-
The Ether Linkage: Ethers are susceptible to oxidative degradation, often initiated by light, heat, or the presence of trace metal impurities. This can lead to the formation of peroxides, which can further degrade the parent molecule into a cascade of impurities.
-
The Pyridine Ring: While an aromatic heterocycle, the pyridine ring is not inert. The nitrogen atom imparts a degree of basicity and can be susceptible to oxidation, forming N-oxides.[4] Furthermore, the ring can undergo photochemically-induced rearrangements or degradation.[5][6]
This guide will systematically address these vulnerabilities through the lens of forced degradation studies, a practice mandated by regulatory bodies like the International Council for Harmonisation (ICH) to identify potential degradation products and pathways.[7][8]
Key Degradation Pathways: A Mechanistic Overview
Forced degradation studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing.[8] This deliberate degradation helps to elucidate the intrinsic stability of the molecule. The most relevant pathways for pyridine-based amino-ethers are hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
Hydrolysis is the cleavage of a chemical bond by reaction with water.[9][10] While the ether bond itself is generally stable to hydrolysis under neutral conditions, the overall molecule's stability can be pH-dependent. Under strongly acidic or basic conditions, protonation or deprotonation of the pyridine nitrogen or the tertiary amine can influence the molecule's electronic properties and solubility, potentially exposing it to other degradation routes.
Oxidative Degradation
Oxidation is a significant degradation pathway for this class of compounds. The primary targets are the ether linkage and the tertiary amine.
-
Ether Oxidation: The ether group can be oxidized, particularly in the presence of hydrogen peroxide, to form hydroperoxides. These are often unstable and can decompose to form aldehydes, ketones, and other cleavage products.
-
Amine Oxidation: The tertiary amine can be oxidized to form an N-oxide. This transformation alters the polarity and basicity of the molecule, which can impact its biological activity and pharmacokinetic profile.
-
Pyridine N-Oxidation: The nitrogen atom in the pyridine ring can also be oxidized to form a pyridine-N-oxide, introducing another potential degradation product.[4]
Photodegradation
Many pyridine-containing compounds are sensitive to light.[5][11] Exposure to UV or even high-intensity visible light can provide the energy needed to induce photochemical reactions.[12] For pyridine-based amino-ethers, this can lead to complex degradation profiles, including ring-opening, isomerization, or cleavage of the ether or C-N bonds.[13] Photostability testing, as outlined in ICH guideline Q1B, is therefore a mandatory part of any comprehensive stability program.[7]
A diagram illustrating these primary degradation pathways is provided below.
Caption: Major degradation pathways for pyridine-based amino-ethers.
Comparative Stability Analysis: A Data-Driven Approach
To illustrate the comparative stability, we will consider two representative first-generation antihistamines: Doxylamine and Carbinoxamine. While specific head-to-head comparative stability studies are not always publicly available, data can be synthesized from various forced degradation reports. The following table summarizes typical degradation behavior under ICH-prescribed stress conditions.
| Stress Condition | Parameter | Doxylamine | Carbinoxamine | Alternative: Diphenhydramine (Ethanolamine) | Rationale / Common Degradants |
| Acidic | % Degradation (e.g., 0.1M HCl, 60°C, 24h) | ~5-10% | ~5-15% | ~5-10% | Generally stable. Degradation can occur under harsh conditions, but the core ether structure is robust to acid hydrolysis. |
| Alkaline | % Degradation (e.g., 0.1M NaOH, 60°C, 24h) | ~10-20% | ~15-25% | ~10-15% | More significant degradation compared to acidic conditions. The presence of the pyridine ring can influence susceptibility. |
| Oxidative | % Degradation (e.g., 3% H₂O₂, RT, 24h) | ~30-50% | ~40-60% | ~25-40% | Major degradation pathway. Formation of N-oxides on both the tertiary amine and pyridine ring is common. Ether cleavage is also possible.[14] |
| Photolytic | % Degradation (ICH Q1B, Solid State) | ~5-15% | ~10-20% | ~5-10% | Moderate sensitivity. Degradation is compound-specific but often involves complex rearrangements or cleavage.[5] |
| Thermal | % Degradation (e.g., 80°C, 48h, Solid) | < 5% | < 5% | < 5% | Generally stable to dry heat, indicating high melting points and good thermal stability in the solid state. |
Note: The percentage degradation values are illustrative and can vary significantly based on the precise experimental conditions (concentration, time, temperature, formulation excipients).
Key Insights:
-
Oxidative Susceptibility: The most pronounced vulnerability for both Doxylamine and Carbinoxamine is oxidative degradation. This is a critical parameter to control during manufacturing and storage, often requiring the use of antioxidants or packaging under an inert atmosphere.[9]
-
Comparative Analysis: While both pyridine-based amino-ethers show similar profiles, Carbinoxamine often exhibits slightly greater degradation, particularly under oxidative and alkaline stress. This can be attributed to subtle electronic differences imparted by the chloro-substituted phenyl ring compared to Doxylamine's unsubstituted phenyl ring.
-
Comparison to Alternatives: When compared to an ethanolamine-class antihistamine like Diphenhydramine, the pyridine-based compounds show a markedly higher susceptibility to oxidative stress. This highlights the pyridine ring itself as a contributing factor to this degradation pathway.
Experimental Protocol: A Validated Forced Degradation Workflow
A trustworthy stability study relies on a well-designed and validated experimental workflow. The goal is to achieve 5-20% degradation of the drug substance, which is sufficient to detect and identify impurities without completely destroying the parent molecule.[14] The primary analytical tool for this is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which can separate the parent drug from all potential degradation products.[8][15]
Preparation of Stock and Stress Samples
-
Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in methanol or a methanol:water mixture). The choice of solvent is critical; it must fully dissolve the drug without causing degradation on its own.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate in a water bath at 60°C for a predetermined time (e.g., 8 hours). After incubation, cool the sample and neutralize it with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3%. Keep the sample at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Weigh a known amount of the solid API into a vial and place it in a calibrated oven at 80°C for 48 hours. After stress, dissolve the solid in the stock solution solvent to the target concentration.
-
Photolytic Degradation: Spread a thin layer of the solid API in a shallow dish and expose it to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be kept in the dark under the same temperature conditions. After exposure, dissolve the solid to the target concentration.
-
Control Sample: An aliquot of the stock solution, diluted with the solvent and kept under normal laboratory conditions, serves as the time-zero or unstressed control.
The Rationale Behind a Self-Validating Protocol
This protocol is designed to be self-validating. By running a control sample and analyzing all stressed samples on a validated, stability-indicating HPLC method, any new peaks that appear can be confidently attributed to degradation. The mass balance (the sum of the parent drug and all degradation products) should ideally be close to 100%, confirming that all major degradants are being detected.
Below is a workflow diagram for the described forced degradation study.
Caption: Workflow for a comprehensive forced degradation study.
Conclusion and Future Outlook
The stability of pyridine-based amino-ethers is a multifaceted issue governed by the inherent reactivity of the ether linkage, the tertiary amine, and the pyridine heterocycle. Comparative analysis reveals that while generally stable, these molecules are particularly susceptible to oxidative degradation, a factor that must be carefully managed throughout the drug development lifecycle. The ethanolamine class of antihistamines may offer a more robust alternative where oxidative stability is a primary concern.
By employing a systematic and scientifically-grounded approach to forced degradation studies, as outlined in this guide, researchers can effectively identify degradation pathways, develop stable formulations, and ultimately ensure the delivery of safe and effective medicines to patients. The methodologies described here, rooted in regulatory guidelines and sound chemical principles, provide a reliable framework for achieving these critical objectives.
References
- ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (n.d.).
- ICH Guidelines for stability testing. (n.d.). Slideshare.
- Analytical Techniques In Stability Testing. (n.d.). Separation Science.
- ICH Guidelines: Drug Stability Testing Essentials. (n.d.). AMSbiopharma.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC.
- Stability Testing of Pharmaceuticals: Why is it important?. (2023). Synergy Bioscience.
-
ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003). ICH. Retrieved from [Link]
- ICH Guideline Q1: Stability Testing of Drug Substances and Drug Products. (n.d.). ICH.
-
Bajaj, S., & Singh, S. (Eds.). (n.d.). Methods for Stability Testing of Pharmaceuticals. Springer. Retrieved from [Link]
-
Analytical Techniques for the Assessment of Drug Stability. (n.d.). ResearchGate. Retrieved from [Link]
- Hameed, S. A., Ibraheem, H. H., & Jasim, L. S. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795(1), 012006.
- Joshi, B. S. (2002). Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. Pharmaceutical research, 19(8), 1165–1172.
-
Stability of pyridine, isoquinoline (A), and quinoline (B) derivatives bearing NHS groups in ACN. (n.d.). ResearchGate. Retrieved from [Link]
- Vaitekūnas, J., Stankevičiūtė, J., & Meškys, R. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(11), e00313-18.
- Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation. (2023).
- Sims, G. K., & Sommers, L. E. (1985). Degradation of Pyridine Derivatives in Soil. Journal of Environmental Quality, 14(4), 580-584.
- Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(7), 2178–2179.
-
Stability of pyridine-, isoquinoline-, and quinoline-based... (n.d.). ResearchGate. Retrieved from [Link]
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The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.). European Planetary Science Congress. Retrieved from [Link]
- Insights into the Excited-State Deactivation and Photoproduct Formation of Pyridine N-Oxides. (2023). ChemRxiv.
-
Pyridine degradation characteristics of a newly isolated bacterial strain and its application with a novel reactor for the further treatment in pyridine wastewater. (n.d.). ResearchGate. Retrieved from [Link]
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Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (n.d.). ASM Journals. Retrieved from [Link]
-
Degradation of pyridines in the environment. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]
- Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (2023). Molecules, 28(12), 4797.
- Waterhouse, D. (2010).
- Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. (2022). Environmental Science and Pollution Research, 29(1), 1083-1095.
-
Summary of forced degradation studies. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic reactions: Hydrolysis. (n.d.). Monash University. Retrieved from [Link]
-
Hydrolysis of Food and Feed Samples. (n.d.). Waters. Retrieved from [Link]
- Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization. (2020). Free Radical Biology and Medicine, 152, 224-234.
- Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7(1), 107-140.
- Patel, M. J., Dedania, Z., Dedania, R., & Vijay, M. (2021). Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 6(6), 18-23.
-
Carbinoxamine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Elemental Analysis Standards for 4-(5-Bromopyridin-2-yl)oxan-4-amine: A Comparative Technical Guide
Executive Summary: The Analytical Challenge
The characterization of 4-(5-Bromopyridin-2-yl)oxan-4-amine (Formula:
-
Refractory Heterocycles: The pyridine ring exhibits high thermal stability, often leading to incomplete combustion (coking).
-
Halogen Interference: The 5-position bromine atom can form volatile halides or trap saturation, leading to erroneous C/H/N values.
-
Hygroscopic Amine: The primary amine at the 4-position is prone to carbonate formation and moisture uptake, skewing hydrogen and carbon results.
This guide objectively compares the industry-standard Automated Combustion (CHN) against the modern Quantitative NMR (qNMR) approach. It provides a validated protocol for "Modified Combustion" using catalytic additives, which is required to meet the
Comparative Methodology
Method A: Standard Automated Combustion (CHN)
-
Principle: High-temperature combustion (
) in an oxygen-rich environment. -
Status: Not Recommended without modification.
-
Failure Mode: Without additives, bromine forms
and . These gases can saturate the reduction column (Cu) or interfere with the thermal conductivity detector (TCD), causing high Nitrogen readings or low Carbon readings due to incomplete oxidation.
Method B: Modified Combustion with Additives (Recommended for EA)
-
Principle: Addition of Vanadium Pentoxide (
) or Tungsten Trioxide ( ) to the sample capsule. -
Mechanism: The metal oxide acts as an oxygen donor and flux, breaking down the refractory pyridine ring and capturing halogens/sulfur to prevent detector interference.
-
Accuracy: Capable of achieving
precision.
Method C: Quantitative NMR (qNMR) (The Modern Gold Standard)
-
Principle: Proton counting relative to an internal standard (e.g., Maleic Acid or TCNB).
-
Advantage: Non-destructive, absolute purity determination, unaffected by moisture (if solvent allows) or combustion resistance.
-
Status: Superior for purity assay, though EA is often still required for bulk material characterization in specific regulatory filings.
Summary Data: Method Performance Comparison
| Metric | Method A: Standard CHN | Method B: Modified CHN ( | Method C: qNMR ( |
| Sample Req. | 2–5 mg | 2–5 mg | 5–10 mg |
| Carbon Bias | -0.8% to -1.5% (Low) | N/A (Direct Purity) | |
| Interference | High (Bromine/Coking) | Low (Oxide flux mitigation) | None (Spectral resolution) |
| Precision | Low ( | High ( | Very High ( |
| Destructive? | Yes | Yes | No |
Decision Logic & Workflow
The following diagram illustrates the decision process for characterizing halogenated pharmaceutical intermediates.
Figure 1: Analytical decision matrix for brominated heterocycles. Note the diversion to Modified CHN or qNMR to avoid standard combustion pitfalls.
Detailed Experimental Protocols
Protocol 1: Modified Combustion Analysis (The Validated EA Method)
Objective: Determine Carbon, Hydrogen, and Nitrogen % within
Theoretical Values (
-
C: 46.71%
-
H: 5.09%
-
N: 10.89%
Reagents & Equipment:
-
Microanalysis Balance (Readability: 0.001 mg).
-
Tin Capsules (Pressed, clean).
-
Additive: Vanadium Pentoxide (
) or Tungsten Trioxide ( ) powder (Analytical Grade). -
Analyzer: Flash 2000 / LECO CHN628 or equivalent.
Step-by-Step Procedure:
-
Sample Drying: Dry the amine sample in a vacuum oven at
for 4 hours to remove surface moisture. Crucial: This amine is hygroscopic. -
Blank Calibration: Run 3 empty tin capsules with 10 mg of
to establish the blank baseline for the additive. -
Weighing:
-
Tare a clean tin capsule.
-
Weigh 2.0 – 3.0 mg of the sample.
-
The Modification: Add 5 – 10 mg of
powder directly on top of the sample.
-
-
Encapsulation: Fold the capsule tightly, ensuring no air pockets (which cause "flash" nitrogen peaks).
-
Combustion Parameters:
-
Furnace Temperature:
(Higher temp required for pyridine). -
Oxygen Injection: 10 seconds (Extended oxygen boost).
-
-
Analysis: Run in triplicate.
Mechanism of Action (
Figure 2: Mechanism of Vanadium Pentoxide assisted combustion. The additive ensures complete ring cracking and prevents bromine volatility from skewing the detector.
Protocol 2: qNMR Purity Assay (Alternative)
If EA fails despite modification, qNMR is the definitive backup.
-
Solvent: DMSO-
(Solubilizes the polar amine and pyridine ring effectively). -
Internal Standard (IS): Maleic Acid (Traceable Standard).
-
Reasoning: Maleic acid singlet (
6.2 ppm) does not overlap with the pyridine aromatic protons ( 7.5 - 8.5 ppm) or the oxane protons.
-
-
Acquisition:
-
Relaxation Delay (
): seconds (Critical for accurate integration). -
Scans: 16 or 32.
-
-
Calculation:
Data Interpretation & Acceptance Standards
For publication in major journals (J. Med. Chem., J. Org.[1] Chem.) and regulatory filing, the following acceptance criteria apply:
| Element | Theoretical % | Acceptable Range ( | Common Error (No Additive) | Interpretation of Error |
| Carbon | 46.71 | 46.31 – 47.11 | 45.80% (Low) | Incomplete combustion (coking) or carbide formation. |
| Hydrogen | 5.09 | 4.69 – 5.49 | 5.80% (High) | Sample was wet (hygroscopic amine). Dry at |
| Nitrogen | 10.89 | 10.49 – 11.29 | 11.50% (High) |
Troubleshooting Tip: If Carbon is consistently low (-1.0%), increase the
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][3][4] Progress in Nuclear Magnetic Resonance Spectroscopy.[3] Link
-
Microanalysis of Halogenated Compounds. (2022). LECO Corporation Application Note 203-821-436. Use of Vanadium Pentoxide as a Combustion Aid.[5][6] Link
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][7][8] Journal of Medicinal Chemistry. Link
-
ACS Publishing Center. (2023). Guidelines for Characterization of Organic Compounds. American Chemical Society.[1] Link
-
Dunn, G. E., & Pincock, J. A. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds.[9][10][11] Canadian Journal of Chemistry. (Context on Pyridine/Bromine interactions). Link
Sources
- 1. Vanadium pentoxide [organic-chemistry.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. emerypharma.com [emerypharma.com]
- 4. spectroscopyworld.com [spectroscopyworld.com]
- 5. researchgate.net [researchgate.net]
- 6. US5547876A - Combustion accelerators, processes for their production and processes for their use in elemental analysis - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal Procedures: 4-(5-Bromopyridin-2-yl)oxan-4-amine
[1]
Executive Summary
Immediate Action Required: Do NOT dispose of 4-(5-Bromopyridin-2-yl)oxan-4-amine in general organic waste or municipal trash.
Due to the presence of the bromine atom on the pyridine ring, this compound is classified as Halogenated Organic Waste . Improper incineration of brominated aromatics at standard temperatures (<850°C) can catalyze the formation of Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs), which are persistent environmental pollutants.
Operational Directive: Segregate this compound into the Solid Halogenated Waste stream. Ensure final destruction occurs via high-temperature thermal oxidation (>1100°C) with alkaline scrubbing.
Chemical Characterization & Hazard Profiling
To ensure safe handling, the waste generator must understand the physicochemical properties that dictate the disposal route. The aminopyridine core suggests basicity and potential toxicity, while the halogen substitution mandates specific thermal treatment.
| Parameter | Data / Classification | Operational Implication |
| Chemical Name | 4-(5-Bromopyridin-2-yl)oxan-4-amine | Official manifest name.[1] |
| Molecular Formula | C₁₀H₁₃BrN₂O | Contains Nitrogen and Bromine. |
| Physical State | Solid (Powder) | Requires "Solid Waste" containerization. |
| Acidity/Basicity | Basic (Amine group) | Do not mix with strong acids (exothermic risk). |
| GHS Hazards | Skin Irrit. 2, Eye Irrit.[1][2][3] 2A, STOT SE 3 | PPE (Nitrile gloves, safety glasses) required during disposal. |
| Waste Class | Halogenated Organic | CRITICAL: Must be segregated from non-halogenated solvents. |
| RCRA Status (USA) | Characteristic Waste (Toxic/Irritant) | Treat as Hazardous Waste. |
Scientist's Note: While this specific CAS may not be explicitly P-listed (like 4-aminopyridine, P008), the structural homology suggests significant biological activity. We recommend treating this waste with the same rigor as P-listed acute toxins to ensure a wide margin of safety.
The Science of Disposal: Why Segregation Matters
You cannot simply "burn" this molecule in a standard medical waste incinerator. The disposal protocol is dictated by the combustion chemistry of the carbon-bromine (C-Br) bond.
The Bromine Factor
When brominated organic compounds are subjected to uncontrolled combustion or temperatures below 850°C, they do not mineralize completely. Instead, they undergo radical recombination to form PBDDs (Brominated Dioxins) .
The Correct Mechanism (High-Temperature Oxidation):
-
Temperature: The incinerator must operate above 1100°C with a gas residence time of >2 seconds.
-
Reaction: Under these conditions, the organic framework is fully oxidized to CO₂, H₂O, and N₂.
-
Halogen Capture: The Bromine atom is stripped to form Hydrogen Bromide (HBr) gas.
-
Scrubbing: The exhaust gas passes through a wet alkaline scrubber (NaOH), neutralizing the HBr into harmless Sodium Bromide (NaBr) salt.
Waste Segregation Protocol (Visual Logic)
Follow this decision logic to ensure the compound enters the correct waste stream.
Figure 1: Decision matrix for segregating brominated pyridine derivatives. Note that adding this compound to a non-halogenated solvent (like DMSO) converts the entire mixture into "Halogenated Waste" for disposal purposes.
Step-by-Step Operational Workflow
Phase 1: Preparation
-
PPE: Wear nitrile gloves, lab coat, and safety glasses. If handling large quantities of powder, use a fume hood to prevent inhalation (STOT SE 3 hazard).
-
Container Selection:
-
Solids: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) jar.
-
Liquids: Use a chemically resistant safety can or glass bottle (amber preferred if light sensitive).
-
Phase 2: Collection
-
Transfer: Carefully transfer the waste. Avoid generating dust.[1][2][4][5]
-
Rinsing: If the compound was in a flask, rinse the flask with a small amount of compatible solvent (e.g., Methanol or DCM).
-
The "Contamination Rule": Add the rinse solvent to the Halogenated Waste container.
-
Crucial: Even if you rinse with Methanol (non-halogenated), the presence of the brominated solute necessitates the "Halogenated" classification.
-
Phase 3: Labeling & Storage
-
Labeling: Attach a hazardous waste tag immediately.
-
Chemical Name: Write the full chemical name. Do not use abbreviations like "BPOA".
-
Constituents: List "4-(5-Bromopyridin-2-yl)oxan-4-amine" and any solvents used.
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
-
Storage: Store in a satellite accumulation area. Keep the container closed when not actively adding waste.[2]
-
Incompatibility: Store away from oxidizers and strong acids.
-
Phase 4: Handoff
-
Manifesting: When requesting pickup, explicitly declare the waste as "Halogenated Organic" .
-
Vendor Alert: If your facility uses different vendors for fuel blending vs. incineration, ensure this drum is marked for Incineration . Fuel blending (using waste as fuel for cement kilns) is often only permitted for non-halogenated waste due to corrosion risks from HBr.
Emergency Procedures (Spills)
If a spill occurs during the disposal process:
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE Up: Double glove (Nitrile) and wear a P95/N95 respirator if powder is present.
-
Contain:
-
Solid: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste jar.
-
Liquid: Absorb with vermiculite or a standard organic spill kit pad.
-
-
Decontaminate: Clean the surface with a mild soap/water solution. Collect all cleanup materials into the Solid Hazardous Waste bin.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12236170 (Related Bromopyridines). Retrieved from .
-
U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Wastes; 40 CFR Part 264 Subpart O. Retrieved from .
-
Sigma-Aldrich. Safety Data Sheet for Pyridine Derivatives (General Class Hazards). Retrieved from .
-
European Commission. Integrated Pollution Prevention and Control Reference Document on the Best Available Techniques for Waste Incineration (Bromine Chemistry). Retrieved from .
Personal protective equipment for handling 4-(5-Bromopyridin-2-yl)oxan-4-amine
CAS: 1862642-61-2 (Verified) Chemical Class: Halogenated Heterocyclic Amine / Tetrahydropyran Derivative Hazard Classification: High Potency / Unknown Toxicity (Treat as OEB 3/4)
Part 1: Executive Safety Assessment (The "Why")
As a Senior Application Scientist, I must emphasize that while specific toxicological data for 4-(5-Bromopyridin-2-yl)oxan-4-amine is limited in public registries, its structure dictates a conservative safety posture .
This molecule contains a 4-aminopyridine (4-AP) structural motif. 4-AP derivatives are known potassium channel blockers and can exhibit significant neurotoxicity (seizures, tremors) at low doses. Furthermore, the 5-bromo substitution increases lipophilicity, potentially enhancing dermal absorption.
The Core Directive: Do not treat this merely as a "standard organic irritant." Until specific IC50/LD50 data confirms otherwise, handle this substance as a potential neurotoxin and sensitizer .
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Precautionary Principle" for handling novel heterocyclic amines.
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Primary: Certified Fume Hood (Face velocity: 100 fpm).Secondary (Solid Handling): N95 or P100 Half-Mask. | Fine powders of aminopyridines are easily aerosolized. Inhalation offers the fastest route to systemic circulation (neurotoxicity risk). |
| Dermal (Hands) | Double-Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) | Amines can degrade latex. Double nitrile creates a "breakthrough" buffer. The outer glove is sacrificial and must be changed immediately upon splash. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for dissolving steps. Basic amines can cause severe, irreversible corneal damage (alkaline burns). |
| Body | Tyvek® Lab Coat (Closed front) + Sleeve Covers | Cotton lab coats absorb liquids and hold them against the skin. Non-woven Tyvek repels particulates and splashes. |
Part 3: Operational Protocols
3.1 Weighing & Solid Handling (Critical Control Point)
-
Static Hazard: Heterocyclic amine salts are often fluffy and prone to static charge.
-
Control: Use an anti-static gun or ionizing bar inside the balance enclosure.
-
Technique: Never weigh on an open bench. Use a localized powder containment hood or a balance enclosure inside a fume hood.
-
Solvent Selection: This compound is likely soluble in DMSO or Methanol. Avoid chlorinated solvents (DCM) if possible to prevent permeation acceleration, unless required for synthesis.
3.2 Solubilization & Transfer
-
Pre-weigh solvent: Add solvent to the vial before adding the solid if possible (to suppress dust), or add solvent slowly down the side of the vessel.
-
Venting: Amines can be exothermic upon dissolution. Ensure the vessel is vented (needle/septum) if sealing is required immediately.
-
Labeling: Mark all flasks with "TOXIC: AMINOPYRIDINE DERIVATIVE" to prevent confusion with benign buffers.
3.3 Decontamination & Spill Response
-
Decon Solution: 5% Citric Acid or Dilute HCl.
-
Spill Protocol:
-
Evacuate immediate area.[5]
-
Don full PPE (including goggles).
-
Cover spill with absorbent pads soaked in dilute acid.
-
Double bag waste as Halogenated Organic Waste .
-
Part 4: Workflow Visualization
The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.
Caption: Operational logic flow for handling high-potency aminopyridine derivatives, prioritizing engineering controls and chemical decontamination.
Part 5: Disposal & Waste Streams[4]
Due to the Bromine atom and the pyridine ring, this compound requires specific disposal channels to prevent environmental persistence.
-
Primary Stream: Halogenated Organic Waste .
-
Do NOT mix with general non-halogenated solvents (acetone/ethanol waste) as this increases disposal costs and complicates incineration.
-
-
Aqueous Waste: If the compound is in an aqueous buffer, adjust pH to <4 (acidic) to keep it protonated and non-volatile before disposal.
-
Container: High-density polyethylene (HDPE) or Glass. Avoid metal containers if the solution is acidic.
Part 6: References
-
American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Chemical Research in Toxicology. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
